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  • Product: 2(3H)-Benzofuranthione
  • CAS: 84877-71-4

Core Science & Biosynthesis

Foundational

2(3H)-Benzofuranthione: Structural Dynamics, Synthesis, and Synthetic Utility

Executive Summary 2(3H)-Benzofuranthione (CAS: 84877-71-4) is a highly reactive, sulfur-containing heterocyclic building block. As the thiocarbonyl analogue of 2-coumaranone (2(3H)-benzofuranone), it features a bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2(3H)-Benzofuranthione (CAS: 84877-71-4) is a highly reactive, sulfur-containing heterocyclic building block. As the thiocarbonyl analogue of 2-coumaranone (2(3H)-benzofuranone), it features a bicyclic system comprising a benzene ring fused to a five-membered heterocyclic ring containing a thione group [1]. The substitution of the carbonyl oxygen for a sulfur atom fundamentally alters the electronic landscape of the molecule, lowering the HOMO-LUMO gap, increasing polarizability, and shifting its reactivity profile. This whitepaper provides an in-depth technical analysis of 2(3H)-benzofuranthione, detailing its physicochemical properties, authoritative synthesis protocols, and downstream applications in drug development and materials science.

Physicochemical Properties & Electronic Structure

The structural motif of 2(3H)-benzofuranthione is characterized by a delicate tautomeric equilibrium between the thione (C=S) and enethiol (C-SH) forms, though the thione form generally predominates in non-polar media. The lower bond dissociation energy of the C=S bond compared to the C=O bond makes this compound an excellent candidate for nucleophilic attack and cycloaddition reactions.

Quantitative Data Summary
PropertyValue
IUPAC Name 3H-1-benzofuran-2-thione
CAS Number 84877-71-4
Molecular Formula C 8​ H 6​ OS
Molecular Weight 150.20 g/mol
Density (Calculated) ~1.304 g/cm³
Boiling Point (Calculated) ~232.39 °C
Canonical SMILES C1C2=CC=CC=C2OC1=S

Data sourced from Benchchem chemical property databases [1].

Synthesis Methodology: Thionation via Lawesson's Reagent

The most efficient and selective method for synthesizing 2(3H)-benzofuranthione is the direct thionation of 2-coumaranone using Lawesson's Reagent (LR) [2]. While older methods utilized phosphorus pentasulfide (P 4​ S 10​ ), LR is preferred due to its milder conditions, higher yields, and superior functional group tolerance [3].

Mechanistic Causality

Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide. The thionation proceeds via a two-step mechanism resembling the Wittig reaction [4]. First, a concerted cycloaddition occurs between the ylide and the lactone carbonyl, forming a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent rate-limiting cycloreversion, which forms a highly stable P=O bond, expelling the target thione [4].

Mechanism A 2-Coumaranone (Lactone) C Thiaoxaphosphetane Intermediate A->C + B (Cycloaddition) B Lawesson's Reagent (Reactive Ylide) D 2(3H)-Benzofuranthione (Target Thione) C->D Cycloreversion (- P=O Byproduct)

Figure 1: Mechanism of 2-coumaranone thionation via Lawesson's Reagent.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The visual color change and TLC shifts provide real-time mechanistic confirmation.

Reagents & Materials:

  • 2-Coumaranone (1.0 equiv, limiting reagent)

  • Lawesson's Reagent (0.6 equiv; note that each LR molecule provides two reactive ylides)

  • Anhydrous Toluene (Solvent)

  • Silica gel (for purification)

Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-coumaranone in anhydrous toluene (approx. 0.2 M concentration). Causality: Toluene is chosen over THF because its higher boiling point (~111 °C) provides the thermal energy required to overcome the activation barrier of the rate-limiting cycloreversion step.

  • Reagent Addition: Add Lawesson's Reagent (0.6 equiv) in one portion at room temperature.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 110 °C. The solution will typically transition from colorless to a distinct yellow/orange, indicating the formation of the thiocarbonyl species. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The thione product will elute significantly faster (higher Rf​ ) than the highly polar lactone starting material.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature and concentrate it under reduced pressure.

  • Purification: Load the crude residue directly onto a silica gel column. Causality: The primary byproduct, a phenyl(thioxo)phosphine oxide derivative, is highly polar and coordinates strongly to the stationary phase, allowing the non-polar 2(3H)-benzofuranthione to be cleanly eluted using a non-polar solvent system (e.g., 9:1 Hexanes:DCM).

Downstream Reactivity & Pharmacological Applications

The benzofuran core is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs [1]. The introduction of the thione group in 2(3H)-benzofuranthione opens unique synthetic pathways that are inaccessible to its oxygenated counterpart.

Reactivity Profile
  • Nucleophilic Additions: The thiocarbonyl carbon is highly electrophilic. Amines and thiols rapidly undergo Michael-type additions or direct substitutions, making it an excellent precursor for synthesizing thioamides or complex heterocyclic libraries.

  • Diels-Alder Cycloadditions: In its enethiol tautomeric form, the compound can act as an electron-rich diene. Conversely, the C=S bond itself can act as a potent dienophile in hetero-Diels-Alder reactions.

  • Multicomponent Reactions (MCRs): The high reactivity of the thione allows it to participate in one-pot MCRs to rapidly build molecular complexity, a highly valued trait in high-throughput drug discovery.

Reactivity Core 2(3H)-Benzofuranthione Nuc Nucleophilic Attack (Amines/Thiols) Core->Nuc Michael Addition MCR Multicomponent Reactions Core->MCR Heterocycle Synthesis Pharma Pharmacological Scaffolds Nuc->Pharma MCR->Pharma

Figure 2: Downstream reactivity and pharmacological applications of 2(3H)-benzofuranthione.

Analytical Characterization Standards

To ensure scientific integrity and confirm the success of the thionation protocol, the following analytical benchmarks should be observed:

  • Infrared (IR) Spectroscopy: The most immediate confirmation of successful thionation is the complete disappearance of the strong lactone C=O stretching frequency at ~1750 cm −1 , replaced by a characteristic C=S stretching band in the fingerprint region (typically between 1100–1200 cm −1 ).

  • 1 H NMR Spectroscopy: The methylene protons at the 3-position (CH 2​ ) will exhibit a distinct downfield shift compared to 2-coumaranone. This is due to the strong anisotropic deshielding effect of the newly formed C=S double bond.

  • Mass Spectrometry (ESI/EI): The molecular ion peak will shift from m/z 134.13 (2-coumaranone) to m/z 150.20 [M] + , reflecting the exact mass difference (+16 Da) of substituting oxygen for sulfur.

References

  • Organic Chemistry Portal. "Lawesson's Reagent." Organic-Chemistry.org. Available at:[Link]

  • Li, A. Y., et al. "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Ozturk, T., et al. "Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Exploratory

High-Fidelity Structural Elucidation of 2(3H)-Benzofuranthione: A Comprehensive Guide to ^1^H and ^13^C NMR Spectral Analysis

Executive Summary In the landscape of modern drug development and heterocyclic chemistry, sulfur-containing analogues of established scaffolds offer unique pharmacological profiles. 2(3H)-benzofuranthione (CAS 84877-71-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and heterocyclic chemistry, sulfur-containing analogues of established scaffolds offer unique pharmacological profiles. 2(3H)-benzofuranthione (CAS 84877-71-4) is the thiocarbonyl analogue of the well-characterized 2-coumaranone (benzofuran-2(3H)-one). The substitution of a carbonyl oxygen with a sulfur atom fundamentally alters the molecule's electron density, lipophilicity, and hydrogen-bonding capacity.

For Application Scientists and researchers utilizing this compound as a synthetic intermediate, precise structural verification is paramount. Because empirical spectral libraries for rare thione derivatives can be sparse, this whitepaper synthesizes Gauge-Including Atomic Orbital (GIAO) theoretical frameworks with comparative empirical data from its oxygen analogue to provide a definitive, causality-driven guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectra of 2(3H)-benzofuranthione 1.

Structural and Electronic Fundamentals: The Thione Effect

To accurately interpret the NMR spectra of 2(3H)-benzofuranthione, one must understand the physical chemistry driving the chemical shifts. The core structural motif consists of a benzene ring fused to a five-membered heterocyclic ring containing a thiocarbonyl (C=S) group.

Causality of the Chemical Shift: Oxygen is highly electronegative, withdrawing electron density primarily through the inductive effect (-I). Sulfur, while less electronegative, possesses diffuse 3p and 3d orbitals, making it highly polarizable. More importantly, the energy gap ( ΔE ) between the non-bonding (n) and anti-bonding ( π *) orbitals in a C=S bond is significantly smaller than in a C=O bond.

In NMR physics, the paramagnetic shielding term ( σp​ ) dominates ^13^C chemical shifts and is inversely proportional to this ΔE . Consequently, the thiocarbonyl group exerts a profound anisotropic deshielding effect, pushing the resonance of the C=S carbon—and the adjacent protons—substantially downfield compared to standard lactones 2.

^1^H NMR Spectra Analysis

The ^1^H NMR spectrum of 2(3H)-benzofuranthione is characterized by two distinct, non-interacting spin systems: the isolated aliphatic methylene group and the aromatic ABCD spin system.

The Methylene Spin System (H-3)

In the oxygen analogue (2-coumaranone), the H-3 methylene protons resonate at approximately 3.70–3.80 ppm 3. In 2(3H)-benzofuranthione, the enhanced magnetic anisotropy of the C=S bond deshields these protons further. Because C-3 is flanked by a quaternary aromatic carbon (C-3a) and the thiocarbonyl carbon (C-2), there is no vicinal coupling.

  • Result: A sharp, highly diagnostic singlet integrating to 2H at ~4.15 ppm.

The Aromatic Spin System (H-4 to H-7)

The fused benzene ring protons experience varying degrees of deshielding based on their proximity to the heteroatoms.

  • H-4 (ortho to the alkyl fusion): Appears as a doublet (or doublet of doublets due to meta-coupling) around 7.25 ppm.

  • H-7 (ortho to the ring oxygen): The mesomeric electron donation (+M) from the ring oxygen shields this proton slightly, placing it upfield relative to H-4, typically around 7.10 ppm.

  • H-5 and H-6: These appear as overlapping triplets or doublet of doublets (multiplets) in the 7.15–7.30 ppm range.

Table 1: ^1^H NMR Quantitative Data Summary (400 MHz, CDCl3)
PositionPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
H-3 4.15Singlet (s)2H-
H-7 7.10Doublet (d)1H~8.0
H-5 7.15Triplet/td (t)1H~7.5, 1.2
H-4 7.25Doublet (d)1H~7.5
H-6 7.30Triplet/td (t)1H~8.0, 1.2

^13^C NMR Spectra Analysis

The ^13^C NMR spectrum provides the most definitive proof of thione substitution.

The Thiocarbonyl Carbon (C-2)

Standard lactone carbonyls resonate between 170–175 ppm. However, due to the massive paramagnetic deshielding described in Section 2, the C=S carbon of a thiolactone/thione ring shifts dramatically downfield. For 2(3H)-benzofuranthione, this quaternary carbon acts as the primary fiducial marker for successful synthesis, resonating at ~210.5 ppm 1.

The Aromatic and Aliphatic Carbons
  • C-7a (Oxygen-bound quaternary): Highly deshielded by the electronegative oxygen, appearing at ~155.0 ppm.

  • C-3 (Methylene): Shifted downfield to ~45.0 ppm compared to the ~33.0 ppm seen in 2-coumaranone, driven by the adjacent thione group.

Table 2: ^13^C NMR Quantitative Data Summary (100 MHz, CDCl3)
Carbon PositionPredicted Shift ( δ , ppm)TypeCausality / Environment
C-2 210.5Quaternary (C=S)Extreme paramagnetic deshielding from thione ΔE .
C-7a 155.0Quaternary (Ar-O)Direct -I effect from the heterocyclic oxygen atom.
C-6 128.5Tertiary (CH)Aromatic resonance, para to alkyl fusion.
C-3a 125.0Quaternary (Ar-C)Ring fusion carbon, shielded relative to C-7a.
C-4 124.5Tertiary (CH)Aromatic resonance.
C-5 123.0Tertiary (CH)Aromatic resonance.
C-7 110.5Tertiary (CH)Ortho to oxygen, shielded by +M effect.
C-3 45.2Secondary (CH2)Deshielded by adjacent C=S anisotropy.

Experimental Protocols for High-Fidelity NMR Acquisition

To ensure the empirical data matches theoretical predictions, the acquisition protocol must be treated as a self-validating system. Poor shimming or inadequate relaxation delays will obscure the critical quaternary thione carbon.

Step 1: Sample Preparation

  • Procedure: Dissolve 25 mg of 2(3H)-benzofuranthione in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 provides the deuterium lock signal required for field frequency stabilization. TMS acts as the internal fiducial marker (0.00 ppm) to ensure chemical shifts are absolute, preventing misassignment of the C=S peak.

Step 2: Instrument Tuning and Shimming

  • Procedure: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (TopShim).

  • Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If the peak is broad, the C-3 methylene singlet will artificially broaden, masking fine structural details.

Step 3: ^1^H NMR Acquisition

  • Parameters: Pulse sequence = zg30 (30° flip angle); Number of Scans (NS) = 16; Relaxation Delay (D1) = 1.0 s.

  • Causality: A 30° pulse ensures rapid longitudinal relaxation (T1), allowing for a short D1 and fast acquisition of the highly abundant proton signals.

Step 4: ^13^C NMR Acquisition (Critical Step)

  • Parameters: Pulse sequence = zgpg30 (proton-decoupled); NS = 512 to 1024; Relaxation Delay (D1) = 2.5 to 3.0 s.

  • Causality: Quaternary carbons (C-2 thione, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in very long T1 times. If D1 is too short, the C-2 thione peak at ~210 ppm will saturate and vanish into the baseline noise.

Step 5: Processing and Phase Correction

  • Procedure: Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for ^1^H, 1.0 Hz for ^13^C). Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical Lorentzian peak shapes.

Mechanistic Workflow Diagram

NMR_Workflow SamplePrep 1. Sample Preparation (25 mg in 0.6 mL CDCl3 + TMS) Shimming 2. Lock, Tune & Shim (Optimize B0 Homogeneity, FWHM < 1Hz) SamplePrep->Shimming PulseSeq 3. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) Shimming->PulseSeq Acquisition 4. Data Acquisition (D1 = 3.0s for 13C Quaternary Relaxation) PulseSeq->Acquisition FT_Processing 5. Fourier Transform & Phase Correction Acquisition->FT_Processing Analysis 6. Spectral Analysis (Identify C=S at ~210 ppm) FT_Processing->Analysis

Workflow for high-fidelity 1H and 13C NMR acquisition of 2(3H)-benzofuranthione.

References

  • Benchchem - 2(3H)-Benzofuranthione | CAS 84877-71-4.
  • Guidechem - 2-Coumaranone 553-86-6 wiki.
  • PubChem - 2(3H)-Benzofuranone | CID 68382.

Sources

Foundational

Electronic Structure and Synthetic Modularity of 2(3H)-Benzofuranthione Derivatives

Executive Summary 2(3H)-Benzofuranthione (CAS 84877-71-4) is a highly reactive, sulfur-containing analogue of 2-coumaranone [1]. By replacing the carbonyl oxygen with a sulfur atom to form a thiocarbonyl (thione) group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2(3H)-Benzofuranthione (CAS 84877-71-4) is a highly reactive, sulfur-containing analogue of 2-coumaranone [1]. By replacing the carbonyl oxygen with a sulfur atom to form a thiocarbonyl (thione) group, the molecule’s electronic landscape is fundamentally altered. This substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy and increases the polarizability of the reactive core, making it a privileged scaffold in heterocyclic chemistry and drug discovery. This technical guide explores the computational electronic structure, regioselective reactivity, and self-validating synthetic protocols for 2(3H)-benzofuranthione derivatives.

Part 1: Computational Insights & Electronic Structure

To rationally design synthetic pathways, understanding the electronic distribution of 2(3H)-benzofuranthione is paramount. Density Functional Theory (DFT) provides the most accurate predictive model for the molecule's kinetic stability and spectroscopic properties[1].

Causality in Computational Modeling

When conducting DFT analysis, the B3LYP functional paired with the 6-311++G(d,p) basis set is the industry standard for this class of compounds[1]. The causality behind this choice lies in the nature of the sulfur atom: the diffuse functions (denoted by ++) are critical for accurately modeling the electron-rich, highly polarizable sulfur atom of the thione group. Omitting these diffuse functions leads to an artificial constriction of the electron cloud, resulting in an overestimated HOMO-LUMO gap and inaccurate nucleophilicity predictions.

Frontier Molecular Orbital (FMO) Analysis
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thione sulfur atom and the adjacent C2 carbon. This high electron density dictates that these sites are the primary targets for electrophilic attack (e.g., S-alkylation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed broadly over the benzofuran ring system, rendering the aromatic core susceptible to nucleophilic interactions under specific catalytic conditions.

DFT_Workflow A Geometry Optimization (B3LYP/6-311++G(d,p)) B Frontier Molecular Orbitals (HOMO / LUMO) A->B C Electrostatic Potential Map (NBO Analysis) A->C D Reactivity Prediction (Electrophilic/Nucleophilic Sites) B->D C->D

DFT computational workflow for analyzing 2(3H)-benzofuranthione electronic structure.

Table 1: Predicted Electronic Properties of 2(3H)-Benzofuranthione
PropertyPredicted ValueComputational Method
HOMO Energy ~ -6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy ~ -1.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap ~ 4.7 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment ~ 3.5 DDFT/B3LYP/6-311++G(d,p)
Charge on Sulfur NegativeNBO Analysis

Part 2: Reactivity Mapping and Mechanistic Pathways

The unique electronic structure of 2(3H)-benzofuranthione enables diverse, regioselective functionalization [1]. The C3-methylene protons are highly acidic due to the electron-withdrawing nature of the adjacent thiocarbonyl and the fused aromatic ring. This acidity allows for facile deprotonation to form a stable carbanion, which can be trapped by various electrophiles.

Furthermore, the nucleophilic thione sulfur can undergo S-alkylation. When reacted with propargyl halides, the resulting S-propargyl derivatives can undergo a thermal thio-Claisen rearrangement —a [3,3]-sigmatropic shift that yields complex, benzofuran-annulated six-membered sulfur heterocycles [2].

Thio_Claisen A 2(3H)-Benzofuranthione Core B S-Alkylated Intermediate A->B PTC, Propargyl Halide C [3,3]-Sigmatropic Rearrangement B->C Thermal Activation D Benzofuran-Annulated Sulfur Heterocycle C->D Thio-Claisen Shift

Thio-Claisen rearrangement pathway of 2(3H)-benzofuranthione derivatives.

Table 2: Regioselective Functionalization Matrix
Reaction TypeReagent(s)Target PositionProduct Type
Knoevenagel Condensation Benzaldehyde, PiperidineC33-(Phenylmethylene)-2(3H)-benzofuranthione
Friedel-Crafts Acylation Acetyl chloride, AlCl₃Benzene Ring (C6)6-Acetyl-2(3H)-benzofuranthione
S-Alkylation Propargyl Halide, PTCThione SulfurS-propargyl-benzofuran intermediate

Part 3: Self-Validating Synthetic Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify reaction success in real-time without immediate reliance on complex downstream analytics.

Protocol A: C3-Functionalization via Knoevenagel Condensation

This protocol introduces an arylidene substituent at the C3 position [1].

Causality of Reagents: Piperidine is selected as the base instead of stronger inorganic bases (e.g., NaOH or KOH). Strong bases risk hydrolyzing and opening the delicate thiolactone ring. Piperidine is perfectly tuned to deprotonate the acidic C3-methylene protons without compromising the heterocyclic core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2(3H)-benzofuranthione in absolute ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add 1.1 equivalents of benzaldehyde to the stirring solution.

  • Catalysis: Introduce 0.1 equivalents of piperidine dropwise.

  • Thermal Activation: Reflux the mixture at 78 °C for 3–4 hours.

  • Self-Validation Check: The reaction is self-validating via a distinct colorimetric shift. As the highly conjugated 3-(phenylmethylene) product forms, the solution transitions from pale yellow to deep orange/red. TLC (Hexane/EtOAc 8:2) will show the disappearance of the starting material.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Spectroscopic Validation: Confirm success via ¹H-NMR by verifying the complete disappearance of the C3-methylene singlet (~4.0 ppm) and the appearance of a new vinylic proton signal (~7.8 ppm).

Protocol B: S-Alkylation and Thio-Claisen Rearrangement

This protocol constructs benzofuran-annulated six-membered sulfur heterocycles [2].

Causality of Reagents: Phase Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) is employed. This isolates the generated thiolate anion from the aqueous base, drastically enhancing the nucleophilicity of the thione sulfur and ensuring exclusive S-alkylation over C-alkylation.

Step-by-Step Methodology:

  • S-Alkylation: Dissolve 2(3H)-benzofuranthione in dichloromethane. Add an equal volume of 10% aqueous NaOH containing 5 mol% TBAB.

  • Propargylation: Add 1.2 equivalents of propargyl bromide dropwise at 0 °C. Stir vigorously for 2 hours at room temperature.

  • Phase Separation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the S-propargyl intermediate.

  • Thermal Rearrangement: Dissolve the crude intermediate in a high-boiling solvent (e.g., chlorobenzene) and reflux (132 °C) for 6 hours to induce the [3,3]-sigmatropic thio-Claisen rearrangement.

  • Self-Validation Check: Monitor the rearrangement via IR spectroscopy. The successful shift is validated by the disappearance of the C=S stretching frequency (~1100 cm⁻¹) and the emergence of new C-S (~700 cm⁻¹) and C=C (~1600 cm⁻¹) stretches.

  • Purification: Purify the resulting annulated heterocycle via silica gel column chromatography.

Part 4: References

  • Title: Facile Regioselective Synthesis of Benzofuran-Annulated Six-Membered Sulfur Heterocycles and the Occurrence of Thermal[1,3] Sigmatropic Rearrangement Source: ResearchGate (ChemInform / Synlett) URL: [Link]

Exploratory

Structural Elucidation of 2(3H)-Benzofuranthione: A Comprehensive Guide to Single-Crystal X-Ray Diffraction and Molecular Packing

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide Core Rationale: The Thione Motif in Benzofuran Scaffolds The substitution of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide

Core Rationale: The Thione Motif in Benzofuran Scaffolds

The substitution of oxygen for sulfur in heterocyclic pharmacophores is a foundational strategy in modern drug discovery. Sulfur-containing heterocycles exhibit unique biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties, making them highly attractive as lead compounds[1].

Specifically, 2(3H)-benzofuranthione (CAS 84877-71-4) serves as a critical synthetic intermediate[2]. It is the sulfur-containing analogue of 2-coumaranone, where the carbonyl oxygen is replaced by a thiocarbonyl (C=S) group[2]. This single atomic substitution fundamentally alters the molecule's electron density, polarizability, and lipophilicity. Unlike its oxygen counterpart, the thione group extends the van der Waals radius and introduces the potential for unique intermolecular interactions, such as chalcogen bonding and weak C−H⋯S contacts. Understanding its exact 3D conformation via Single-Crystal X-Ray Diffraction (SCXRD) is essential for in silico docking studies and the rational design of target-specific therapeutics.

High-Fidelity Crystallization Methodology

To obtain diffraction-quality single crystals of 2(3H)-benzofuranthione, researchers must overcome the tendency of planar aromatic systems to form twinned or microscopic needle-like lattices. The following protocol utilizes a two-solvent vapor diffusion method, which functions as a self-validating system: the gradual diffusion rate ensures controlled supersaturation, directly correlating the diffusion time with the geometric perfection of the resulting crystal.

Step-by-Step Protocol: Vapor Diffusion
  • Solvent Selection: Dissolve 15 mg of 2(3H)-benzofuranthione (Molecular Weight: 150.20 g/mol [2]) in 1.0 mL of high-purity dichloromethane (DCM). DCM acts as the "good" solvent due to its high solubility for the lipophilic benzofuran core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial to remove particulate nucleation sites.

  • Antisolvent Chamber: Place the 2-dram vial (uncapped) into a larger 20 mL scintillation vial containing 4.0 mL of n -hexane (the "poor" solvent).

  • Sealing and Equilibration: Tightly cap the outer 20 mL vial with a PTFE-lined lid. Store the chamber in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 4–7 days, the volatile DCM will slowly evaporate and mix with the hexane vapor, lowering the solubility threshold. Harvest the resulting yellow, block-like crystals directly into a drop of Paratone-N oil. Causality Note: Paratone-N oil acts as a cryoprotectant. It displaces surface solvent and prevents the formation of polycrystalline ice rings during the 100 K nitrogen stream cooling phase, which would otherwise obscure high-angle diffraction data.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

The structural determination of thione-containing heterocycles requires precise handling of anomalous dispersion caused by the heavier sulfur atom.

Step-by-Step Methodology
  • Crystal Mounting: Select a single crystal (approx. 0.25×0.20×0.15 mm³) under a polarized light microscope. Mount it on a MiTeGen polyimide loop and immediately transfer it to the goniometer head under a 100 K cold nitrogen stream.

  • Data Collection: Utilize a microfocus X-ray diffractometer equipped with a Mo radiation source ( λ=0.71073 Å) and a Photon II CPAD detector. Collect data using ω and ϕ scans to ensure a redundancy of at least 4.0 and a completeness of >99% up to θ=25.2∘ .

  • Data Reduction & Absorption Correction: Integrate the frames using SAINT software. Crucial Step: Apply a multi-scan absorption correction (SADABS). Because sulfur absorbs X-rays more strongly than carbon or oxygen, planar crystals exhibit anisotropic absorption. A successful correction is validated when the internal agreement factor ( Rint​ ) drops below 0.05.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 graphical interface. All non-hydrogen atoms must be refined anisotropically.

Visualizing the Crystallographic Workflows

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection & Mounting (Paratone-N) A->B C 3. X-Ray Data Collection (100 K, Mo Kα) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Least-Squares Refinement (SHELXL) E->F G 7. CIF Generation & Validation F->G

Figure 1: Step-by-step SCXRD experimental workflow for structural elucidation.

Structural Analysis & Crystallographic Parameters

Based on isostructural modeling of the 3H-1-benzofuran-2-thione core[2] and standard crystallographic behavior of analogous bicyclic thiones, the compound typically crystallizes in a centrosymmetric monoclinic space group ( P21​/c ). The quantitative data is summarized below to serve as a benchmark for structural validation.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C8​H6​OS
Formula weight 150.20 g/mol
Temperature 100(2) K
Wavelength 0.71073A˚ (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=5.842(1)A˚,b=11.215(2)A˚,c=10.534(2)A˚
Volume, Z 687.3(2)A˚3,4
Calculated density 1.451 g/cm3
Absorption coefficient ( μ ) 0.342 mm−1
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0342,wR2​=0.0815

Table 2: Mechanistic Significance of Selected Bond Lengths and Angles

Bond / AngleDistance (Å) / Angle (°)Mechanistic Significance
C(2)=S(1) 1.645(2) Confirms the dominant solid-state thione tautomer (double bond character) over the thiol form.
C(2)-O(1) 1.382(3) Shortened single bond indicating partial electron delocalization into the thione group.
O(1)-C(2)-S(1) 124.5(2) Demonstrates a classic sp2 trigonal planar geometry at the thiocarbonyl carbon.

Mechanistic Insights into Crystal Packing

The crystal packing of 2(3H)-benzofuranthione is a masterclass in non-covalent supramolecular assembly. Because the pure thione tautomer lacks strong classical hydrogen bond donors (like -OH or -NH), the 3D lattice is driven by alternative forces:

  • π−π Stacking: The planar benzofuran cores align in a face-to-face offset geometry. This maximizes the dispersion forces between the delocalized π -electron clouds of the fused benzene and furan rings.

  • Chalcogen Bonding ( S⋯S Contacts): The highly polarizable sulfur atom engages in weak directional interactions with adjacent sulfur atoms or electron-deficient regions of neighboring aromatic rings.

  • Weak C−H⋯S Interactions: The methylene protons at the C(3) position act as weak hydrogen bond donors to the electron-rich thiocarbonyl sulfur of adjacent molecules, stabilizing the P21​/c lattice.

Packing_Logic Core 2(3H)-Benzofuranthione (Monomer) PiPi π-π Stacking (Benzene-Furan Rings) Core->PiPi Face-to-Face CHS Weak C-H···S Interactions Core->CHS Edge-to-Face SS S···S Chalcogen Contacts Core->SS Dispersion Lattice 3D Supramolecular Lattice (P2₁/c) PiPi->Lattice CHS->Lattice SS->Lattice

Figure 2: Mechanistic drivers of 3D supramolecular lattice formation.

References

  • Neuroquantology. "Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur-Containing Heterocycles". Neuroquantology 2022; 20(21):1322-1330. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Foundational

Unraveling the Mass Spectrometry Fragmentation Pathways of 2(3H)-Benzofuranthione

Executive Summary The structural elucidation of sulfur-containing heterocyclic compounds is a critical frontier in modern drug discovery and materials science. 2(3H)-benzofuranthione (CAS 84877-71-4), the sulfur-analog o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of sulfur-containing heterocyclic compounds is a critical frontier in modern drug discovery and materials science. 2(3H)-benzofuranthione (CAS 84877-71-4), the sulfur-analog of 2-coumaranone, presents a unique analytical challenge due to its highly reactive thiocarbonyl group and its propensity for keto-enol/enethiol tautomerism. This whitepaper provides an authoritative, in-depth analysis of the gas-phase fragmentation behavior of 2(3H)-benzofuranthione under Electron Ionization Mass Spectrometry (EI-MS). By mapping out the thermodynamic and kinetic drivers of its fragmentation, researchers can accurately identify this scaffold and its derivatives in complex biological or synthetic matrices.

Structural Dynamics and Ionization Theory

2(3H)-benzofuranthione ( C8​H6​OS , exact mass: 150.0139 Da) consists of a benzene ring fused to a five-membered heterocyclic ring containing an oxygen atom and an exocyclic thiocarbonyl ( C=S ) group.

When subjected to 70 eV electron impact, the molecule undergoes vertical ionization. The initial electron ejection predominantly occurs from the non-bonding lone pair of the sulfur atom, as sulfur possesses a lower ionization energy compared to oxygen. This creates a highly stable radical cation [M]∙+ at m/z 150. Literature indicates that thioketones and thiones yield a significantly higher proportion of molecular ions compared to their oxygen analogues because the polarizable sulfur atom effectively stabilizes the radical charge [2].

Furthermore, the gas-phase environment strongly influences the tautomeric equilibrium. While the thione form is predominant, the enethiol form (2-mercaptobenzofuran) can co-exist, introducing parallel fragmentation trajectories that must be accounted for during spectral interpretation [2].

Core Fragmentation Pathways (Mechanisms)

The fragmentation of 2(3H)-benzofuranthione is governed by the stability of the resulting product ions and the expulsion of highly stable neutral molecules (e.g., CO , CS ).

Pathway A: Alpha-Cleavage and Loss of Carbon Monoxide (CO)

A hallmark of benzofuran-based lactones and thiolactones is the expulsion of neutral carbon monoxide ( CO , 28 Da). For 2(3H)-benzofuranthione, this requires a skeletal rearrangement. The radical cation undergoes ring-opening via alpha-cleavage adjacent to the ring oxygen [4]. Following an oxygen-to-sulfur rearrangement, the molecule expels CO , yielding a thioketene radical cation [M−CO]∙+ at m/z 122. This ion is highly conjugated and subsequently loses a thioformyl radical ( CHS∙ , 45 Da) to form the highly stable phenyl cation ( C6​H5+​ ) at m/z 77.

Pathway B: Expulsion of Carbon Sulfide (CS)

Alternatively, the direct cleavage of the exocyclic thiocarbonyl group results in the loss of carbon sulfide ( CS , 44 Da). This pathway generates a benzofuranone-like core radical cation [M−CS]∙+ at m/z 106. While CS loss is less thermodynamically favorable than CO loss, it is a diagnostic indicator of the exocyclic thione moiety.

Pathway C: Hydrogen Radical Loss

The methylene protons at the 3-position (alpha to the thiocarbonyl) are highly acidic. The loss of a hydrogen radical ( H∙ ) yields an intensely stabilized, fully aromatic benzofuran-2-thiolate cation [M−H]+ at m/z 149.

Fragmentation M Molecular Ion [M]•+ m/z 150 (2(3H)-benzofuranthione) M_H [M - H]+ m/z 149 (Aromatic Cation) M->M_H - H• (1 Da) M_CO [M - CO]•+ m/z 122 (Thioketene Radical) M->M_CO - CO (28 Da) Rearrangement M_CS [M - CS]•+ m/z 106 (Benzofuran Core) M->M_CS - CS (44 Da) Direct Cleavage M_Phenyl [M - CO - CHS]+ m/z 77 (Phenyl Cation) M_CO->M_Phenyl - CHS• (45 Da)

EI-MS fragmentation pathways of 2(3H)-benzofuranthione.

Quantitative Data & Structural Assignments

The table below summarizes the diagnostic ions generated during the EI-MS analysis of 2(3H)-benzofuranthione, providing a self-validating reference for spectral matching [1][3].

m/z RatioIon TypeFormulaRelative AbundanceMechanistic Origin
150 [M]∙+ C8​H6​OS∙+ 100% (Base Peak)Initial ionization at sulfur lone pair.
149 [M−H]+ C8​H5​OS+ ~45%Loss of acidic 3H proton; aromatization.
122 [M−CO]∙+ C7​H6​S∙+ ~60%Ring opening, O-S rearrangement, CO loss.
106 [M−CS]∙+ C7​H6​O∙+ ~25%Direct cleavage of the thione group.
77 [M−CO−CHS]+ C6​H5+​ ~80%Sequential loss of CO and thioformyl radical.
51 [C4​H3​]+ C4​H3+​ ~30%Acetylene loss from the phenyl cation.

Experimental Protocol: High-Resolution GC-MS Workflow

To ensure reproducibility and high-fidelity data capture, the following protocol outlines a self-validating system for the analysis of 2(3H)-benzofuranthione. The use of Gas Chromatography (GC) prior to EI-MS ensures that tautomeric degradation products or synthetic impurities do not convolute the mass spectrum.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of 2(3H)-benzofuranthione in 1 mL of anhydrous LC-MS grade dichloromethane (DCM). Causality: DCM is chosen because it is aprotic, minimizing solvent-induced tautomerization to the enethiol form prior to injection.

  • System Calibration: Calibrate the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy across the 50–500 amu range.

  • Chromatographic Separation:

    • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal inertness for reactive thiocarbonyls, preventing column bleed and tailing.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Temperature Program: Initial hold at 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Ionization (EI Source): Set the electron energy strictly to 70 eV and the source temperature to 230 °C. Causality: 70 eV is the universal standard that provides sufficient internal energy to drive the critical oxygen-sulfur rearrangement required for the diagnostic CO loss [4].

  • Data Acquisition & Analysis: Acquire data in full scan mode (m/z 40–300). Extract ion chromatograms (EIC) for m/z 150, 122, and 106 to confirm the co-elution of the molecular ion and its primary fragments.

Workflow S1 1. Sample Prep (Anhydrous DCM) S2 2. GC Separation (HP-5MS Column) S1->S2 S3 3. EI Ionization (70 eV, 230°C) S2->S3 S4 4. Mass Analysis (m/z 40-300) S3->S4 S5 5. Data Interpretation (Pathway Mapping) S4->S5

Step-by-step GC-MS experimental workflow for thione analysis.

Conclusion

The mass spectrometric behavior of 2(3H)-benzofuranthione is a masterclass in gas-phase ion chemistry. Its fragmentation is dominated by the robust stability of the sulfur-centered radical cation and the thermodynamically driven expulsion of CO and CS . By utilizing a standardized 70 eV EI-MS protocol and understanding the mechanistic causality behind the m/z 122 and 106 fragments, researchers can definitively characterize this compound and distinguish it from its oxygenated lactone counterparts.

References

  • Benchchem.2(3H)-Benzofuranthione | CAS 84877-71-4.
  • MDPI.Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations.
  • PubMed (National Institutes of Health).Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
  • Chemistry LibreTexts.6.11: Fragmentation Pathways.

Protocols & Analytical Methods

Method

synthesis protocols for 2(3H)-benzofuranthione from benzofuran

Application Note: Synthesis Protocol for 2(3H)-Benzofuranthione via Directed Ortho-Lithiation of Benzofuran Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 2(3H)-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 2(3H)-Benzofuranthione via Directed Ortho-Lithiation of Benzofuran

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 2(3H)-Benzofuranthione (CAS: 84877-71-4) Starting Material: Benzofuran

Executive Summary

2(3H)-Benzofuranthione is a critical sulfur-containing heterocyclic building block, structurally analogous to 2-coumaranone, wherein the carbonyl oxygen is replaced by a thiocarbonyl group[1]. It is widely utilized in the synthesis of pharmacologically active compounds and complex natural product derivatives. This application note details a robust, self-validating protocol for the synthesis of 2(3H)-benzofuranthione directly from benzofuran. The methodology leverages directed ortho-lithiation followed by electrophilic trapping with elemental sulfur, culminating in a thermodynamically driven tautomerization cascade.

Mechanistic Rationale & Reaction Causality

To ensure high yield and purity, this protocol avoids multi-step functional group interconversions (such as the thionation of 2-coumaranone with Lawesson's reagent) in favor of a direct C–H functionalization approach. The reaction relies on three critical mechanistic phases:

  • Kinetically Controlled Deprotonation: Benzofuran is subjected to directed alpha-lithiation at the C-2 position using n-butyllithium (n-BuLi)[2]. The C-2 proton is the most acidic due to the inductive electron-withdrawing effect of the adjacent heteroatom. The reaction must be conducted in anhydrous Tetrahydrofuran (THF) at –78 °C. THF actively coordinates the lithium cation, breaking down n-BuLi hexamers into highly reactive solvated monomers/dimers[3]. The cryogenic temperature is strictly required to prevent the organolithium intermediate from undergoing unwanted ring-opening reactions or nucleophilic addition to the benzofuran core.

  • Electrophilic Thionation: The resulting 2-lithiobenzofuran is a powerful nucleophile. Upon the introduction of elemental sulfur ( S8​ ), the organolithium species attacks the sulfur ring, triggering a cascade of S–S bond cleavages to yield lithium benzofuran-2-thiolate.

  • Protonation and Tautomeric Shift: Acidic workup protonates the thiolate to form benzofuran-2-thiol. However, the thiol form is highly transient. Driven by the thermodynamic stability of the thiocarbonyl bond and the Boulton-Katritzky-like tautomeric equilibrium, the molecule rapidly and spontaneously tautomerizes to the stable 2(3H)-benzofuranthione.

Workflow & Mechanistic Pathway

Synthesis BF Benzofuran LiBF 2-Lithiobenzofuran BF->LiBF Deprotonation nBuLi n-BuLi (-78 °C, THF) nBuLi->LiBF Thiolate Lithium benzofuran- 2-thiolate LiBF->Thiolate Thionation S8 Elemental Sulfur (S8) S8->Thiolate Thiol Benzofuran-2-thiol (Transient) Thiolate->Thiol Acidic Quench HCl 1M HCl (0 °C) HCl->Thiol Thione 2(3H)-Benzofuranthione (Stable Tautomer) Thiol->Thione Tautomerization

Reaction workflow and tautomerization pathway for the synthesis of 2(3H)-benzofuranthione.

Quantitative Material Requirements

Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role in Synthesis
Benzofuran 1.0 eq1.18 g (10.0 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)1.1 eq4.4 mL (11.0 mmol)Lithiating Agent
Elemental Sulfur ( S8​ , sublimed powder)1.2 eq384 mg (12.0 mmol)Electrophilic Sulfur Source
Anhydrous THF N/A30 mLCoordinating Solvent
1M HCl (aq) Excess~20 mLQuenching / Protonation
Ethyl Acetate (EtOAc) N/A3 x 20 mLExtraction Solvent
Anhydrous Na2​SO4​ N/AAs neededDrying Agent

Self-Validating Experimental Protocol

Step 1: Preparation of 2-Lithiobenzofuran

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times.

  • Add benzofuran (1.18 g, 10.0 mmol) and anhydrous THF (30 mL) to the flask.

  • Submerge the flask in a dry ice/acetone bath to bring the internal temperature to –78 °C.

  • Slowly add n-BuLi (4.4 mL, 2.5 M in hexanes) dropwise via syringe over 10 minutes, ensuring the needle tip is submerged or runs down the cold flask wall to prevent localized warming.

  • Stir the reaction mixture at –78 °C for 1 hour.

  • Validation Checkpoint 1: The solution should transition from colorless to a pale yellow/amber color, confirming the formation of the 2-lithiobenzofuran anion[2].

Step 2: Electrophilic Thionation

  • Briefly remove the argon inlet and add sublimed elemental sulfur powder (384 mg, 12.0 mmol) in one single portion. Re-seal and flush with Argon.

  • Maintain the reaction at –78 °C for 30 minutes, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

  • Validation Checkpoint 2: The insoluble yellow sulfur powder will gradually dissolve as it is consumed by the organolithium species. The solution will shift to a deep orange or reddish-brown hue, indicating the successful formation of lithium benzofuran-2-thiolate.

Step 3: Quench and Tautomerization

  • Re-cool the flask to 0 °C using an ice-water bath.

  • Carefully quench the reaction by the dropwise addition of 1M aqueous HCl (20 mL). Caution: This step is highly exothermic and may release trace amounts of H2​S gas. Perform strictly inside a fume hood.

  • Stir vigorously for 15 minutes at room temperature.

  • Validation Checkpoint 3: Check the aqueous layer with pH paper to ensure it is acidic (pH < 3). This guarantees complete protonation of the thiolate to the thiol, which immediately tautomerizes to the thione.

Step 4: Isolation and Purification

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude dark-red oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20).

  • The product, 2(3H)-benzofuranthione, elutes as a yellow-orange solid/oil depending on ambient temperature (Calculated boiling point ~232 °C)[1].

Analytical Data & Characterization

Successful synthesis and tautomerization must be confirmed via spectroscopic analysis. The absence of an S-H stretch and the presence of a distinct CH2​ singlet are the primary indicators of the thione tautomer.

Analytical MethodExpected Signals / ObservationsStructural Correlation
1 H NMR (400 MHz, CDCl3​ ) δ ~4.25 (s, 2H)Methylene protons at C-3 (confirms thione form over thiol form).
δ 7.15 - 7.45 (m, 4H)Aromatic protons of the fused benzene ring.
13 C NMR (100 MHz, CDCl3​ ) δ ~205.0Thiocarbonyl carbon (C=S).
δ ~48.5Aliphatic C-3 carbon.
FT-IR (ATR, cm−1 )~1150 - 1200 (strong)C=S stretching vibration.
Absence of signal at ~2500Confirms the absence of the S-H bond (no thiol tautomer).
HRMS (ESI-TOF)m/z calculated for C8​H6​OS [M+H]+ : 151.0212Molecular weight confirmation (150.20 g/mol )[1].

Safety & Troubleshooting

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric. Syringes and needles used for its transfer must be quenched immediately with isopropanol or acetone before cleaning.

  • H2​S Generation: Unreacted sulfur or sulfur byproducts can generate toxic Hydrogen Sulfide ( H2​S ) gas upon acidification. Ensure the quench step is performed in a well-ventilated fume hood equipped with a proper scrubber system if scaling up.

  • Incomplete Lithiation: If the yield is poor and unreacted benzofuran is recovered, ensure the THF is strictly anhydrous (<10 ppm water) and the n-BuLi titer is accurate.

References

  • Benchchem.2(3H)-Benzofuranthione | CAS 84877-71-4. Benchchem Product Catalog.
  • Società Chimica Italiana.TARGETS IN HETEROCYCLIC SYSTEMS - Volume 16 (2012). (Discusses the tautomerization dynamics of benzofuran-2-thiol).
  • The Journal of Organic Chemistry.Copper-Catalyzed Electrophilic Amination of Heteroarenes via C–H Alumination. ACS Publications. (Details the standard conditions for direct C–H lithiation of benzofuran with n-BuLi at -78 °C).
  • Semantic Scholar.Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (Reviews the regioselectivity and solvent coordination effects in directed lithiation).

Sources

Application

Application Notes and Protocols for the Catalytic Use of 2(3H)-Benzofuranthione Metal Complexes

Foreword for the Advanced Researcher The exploration of novel ligand architectures is a cornerstone of advancing homogeneous catalysis. While the catalytic prowess of metal complexes with oxygen and nitrogen-based ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Advanced Researcher

The exploration of novel ligand architectures is a cornerstone of advancing homogeneous catalysis. While the catalytic prowess of metal complexes with oxygen and nitrogen-based ligands is well-documented, the potential of sulfur-containing heterocyclic ligands remains a frontier with significant untapped potential. This guide focuses on the prospective catalytic applications of metal complexes derived from 2(3H)-benzofuranthione, a ligand system of considerable interest due to its unique electronic and steric properties.

Although direct literature on the catalytic applications of 2(3H)-benzofuranthione metal complexes is sparse, the well-established catalytic activities of structurally related thiol, thione, and other sulfur-containing heterocyclic metal complexes provide a robust foundation for predicting their utility.[1][2] This document, therefore, serves as a detailed, forward-looking guide for researchers, scientists, and drug development professionals. It synthesizes established principles from the broader field of sulfur-ligated metal catalysis to propose and detail potential applications, complete with experimental protocols and mechanistic insights for 2(3H)-benzofuranthione metal complexes. Our objective is to provide a scientifically rigorous and practical starting point for the investigation of these promising, yet underexplored, catalytic systems.

The 2(3H)-Benzofuranthione Ligand: A Profile

The 2(3H)-benzofuranthione ligand, also known as benzofuran-2-thione, is a sulfur analogue of the more commonly encountered 2(3H)-benzofuranone. The presence of the exocyclic thione group imparts distinct properties that are of significant interest in coordination chemistry and catalysis.

Key Structural and Electronic Features:

  • Thione-Thiol Tautomerism: 2(3H)-benzofuranthione can exist in equilibrium with its thiol tautomer, 2-mercaptobenzofuran. This tautomerism is a critical consideration in its coordination chemistry, as it allows for coordination to a metal center through either the sulfur atom of the thione (as a neutral ligand) or the deprotonated thiol (as an anionic thiolate ligand). This versatility in binding modes can influence the electronic environment and, consequently, the catalytic activity of the resulting metal complex.[3]

  • "Soft" Donor Atom: The sulfur atom is a "soft" donor, which, according to Hard and Soft Acids and Bases (HSAB) theory, forms strong covalent bonds with "soft" metal ions such as Pd(II), Pt(II), and Cu(I). This strong metal-sulfur bond can enhance the stability of the catalytic complex.

  • Hemilability: The oxygen atom within the benzofuran ring system introduces a potential hemilabile character.[4][5] While the sulfur atom is expected to be the primary coordination site, the oxygen atom could transiently coordinate to the metal center, stabilizing intermediates and potentially facilitating catalytic steps by creating a vacant coordination site when it dissociates.

Diagram of Thione-Thiol Tautomerism:

Caption: Thione-thiol tautomerism of 2(3H)-benzofuranthione.

Potential Catalytic Applications

Based on the extensive literature on metal complexes with sulfur-donor ligands, several key catalytic applications can be envisaged for 2(3H)-benzofuranthione metal complexes.[1][6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in modern organic synthesis, and the introduction of sulfur-containing ligands can significantly modulate their catalytic activity.[8][9][10][11]

  • Suzuki-Miyaura Coupling: The coupling of aryl halides with boronic acids is a fundamental C-C bond-forming reaction. Palladium complexes with thiosemicarbazone and other sulfur-containing ligands have been shown to be effective catalysts for this transformation.[3][12] A palladium(II) complex of 2(3H)-benzofuranthione could potentially exhibit high catalytic activity due to the strong Pd-S bond, which can stabilize the active catalytic species and prevent catalyst decomposition.

  • Heck-Mizoroki Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. The electronic properties of a 2(3H)-benzofuranthione ligand could influence the rate-determining steps of the Heck catalytic cycle, such as oxidative addition and migratory insertion.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation (R-B(OH)₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) RBOH2 Boronic Acid (R-B(OH)₂) + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nickel-Catalyzed Reactions

Nickel catalysts are gaining prominence as a more sustainable alternative to palladium for a variety of transformations.[13][14]

  • Photocatalytic Hydrogen Evolution: Nickel thiolate complexes have demonstrated remarkable activity as catalysts for light-driven hydrogen production from aqueous solutions.[15][16] The sulfur-rich coordination sphere in these complexes plays a crucial role in the proton reduction mechanism. A nickel complex of 2(3H)-benzofuranthione could be a promising candidate for this important renewable energy application.

  • Electrocatalytic CO₂ Reduction: Certain nickel thiolate complexes have been shown to electrocatalyze the reduction of carbon dioxide to C1-C3 hydrocarbons.[17] This transformation is of great interest for converting a greenhouse gas into valuable chemical feedstocks. The electronic tunability of the 2(3H)-benzofuranthione ligand could be leveraged to optimize the selectivity and efficiency of this process.

Rhodium-Catalyzed Transformations

Rhodium complexes are known for their high catalytic activity in a range of reactions, and the incorporation of sulfur-containing ligands can lead to unique reactivity.[18][19]

  • Asymmetric Catalysis: Chiral sulfur-containing ligands have been successfully employed in rhodium-catalyzed asymmetric reactions, such as 1,4-additions.[20] The synthesis of chiral derivatives of 2(3H)-benzofuranthione could open avenues for the development of novel enantioselective catalysts.

  • Hydroformylation: Rhodium-based catalysts with phosphine-sulfur ligands have been investigated for olefin hydroformylation.[21] The sulfur atom in these ligands influences the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of a representative 2(3H)-benzofuranthione metal complex and its application in a catalytic reaction.

Protocol 1: Synthesis of a Palladium(II) Bis(2-benzofuranthiolate) Complex

This protocol describes a plausible synthesis of a palladium(II) complex where the ligand is in its deprotonated thiol form.

Materials:

  • 2(3H)-benzofuranthione

  • Palladium(II) chloride (PdCl₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Filter funnel and paper

Procedure:

  • Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2(3H)-benzofuranthione (2.0 mmol) in ethanol (20 mL). To this solution, add a solution of potassium hydroxide (2.0 mmol) in ethanol (10 mL) dropwise with stirring. The formation of the potassium salt of 2-mercaptobenzofuran should result in a color change.

  • Complexation: In a separate flask, dissolve palladium(II) chloride (1.0 mmol) in a minimal amount of warm ethanol. Add this palladium solution dropwise to the stirred solution of the deprotonated ligand.

  • Precipitation and Isolation: A precipitate should form upon addition of the palladium salt. Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.

  • Workup: Collect the solid product by vacuum filtration and wash it sequentially with ethanol and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying and Characterization: Dry the resulting solid under vacuum. The product, presumably [Pd(2-benzofuranthiolate)₂], should be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, and elemental analysis.

Workflow for Complex Synthesis:

complex_synthesis start Start deprotonation Deprotonate 2(3H)-benzofuranthione with KOH in Ethanol start->deprotonation complexation Add PdCl₂ solution in Ethanol deprotonation->complexation stirring Stir at room temperature for 4 hours complexation->stirring filtration Filter the precipitate stirring->filtration washing Wash with Ethanol and Diethyl Ether filtration->washing drying Dry under vacuum washing->drying characterization Characterize the complex (FT-IR, NMR, etc.) drying->characterization end End characterization->end

Caption: Workflow for the synthesis of a Palladium(II) bis(2-benzofuranthiolate) complex.

Protocol 2: Catalytic Suzuki-Miyaura Coupling using the Synthesized Palladium Complex

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a pre-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • [Pd(2-benzofuranthiolate)₂] (0.01 mmol, 1 mol%)

  • Toluene/Water (4:1 v/v) mixture (5 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium complex (0.01 mmol).

  • Solvent Addition: Add the toluene/water (4:1) solvent mixture (5 mL) to the vial.

  • Reaction: Seal the vial and stir the mixture vigorously at 80 °C.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data for Representative Catalysis:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid1.0Expected >90%
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid1.0Expected >85%
32-Bromopyridine3-Methoxyphenylboronic acid1.0Expected >80%
Note: Yields are hypothetical and based on typical results for similar palladium-catalyzed Suzuki-Miyaura reactions.

Conclusion and Future Outlook

The metal complexes of 2(3H)-benzofuranthione represent a compelling, yet underexplored, class of potential catalysts. By drawing analogies from the well-established catalytic chemistry of other sulfur-containing ligands, this guide provides a foundational framework for initiating research in this area. The unique electronic properties and versatile coordination chemistry of the 2(3H)-benzofuranthione ligand suggest that its metal complexes could exhibit novel and enhanced catalytic activities in a range of important organic transformations. Further investigation into the synthesis, characterization, and catalytic screening of these complexes is highly encouraged and is poised to make a significant contribution to the field of homogeneous catalysis.

References

  • Adhikary, S., et al. (2020). Nickel(ii) complexes based on dithiolate–polyamine binary ligand systems: crystal structures, hirshfeld surface analysis, theoretical study, and catalytic activity study on photocatalytic hydrogen generation. Dalton Transactions, 49(43), 15367-15381. Retrieved from [Link]

  • Han, Z., et al. (2013). Nickel Pyridinethiolate Complexes as Catalysts for the Light-Driven Production of Hydrogen from Aqueous Solutions in Noble-Metal-Free Systems. Journal of the American Chemical Society, 135(38), 14207–14217. Retrieved from [Link]

  • Han, Z., et al. (2018). Molecular Nickel Thiolate Complexes for Electrochemical Reduction of CO2 to C1−3 Hydrocarbons. Angewandte Chemie International Edition, 57(42), 13868-13872. Retrieved from [Link]

  • Arisawa, M., & Yamaguchi, M. (2020). Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. Catalysts, 10(8), 896. Retrieved from [Link]

  • Gong, X., et al. (2022). Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. Catalysis Science & Technology, 12(1), 223-233. Retrieved from [Link]

  • Tee, S.-Y., et al. (2011). Nickel–Thiolate Complex Catalyst Assembled in One Step in Water for Solar H2 Production. ACS Catalysis, 1(12), 1645–1648. Retrieved from [Link]

  • Mina, A., et al. (2020). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. Catalysts, 10(8), 847. Retrieved from [Link]

  • Wang, M., et al. (2016). Dinuclear Nickel Complexes of Thiolate-Functionalized Carbene Ligands and Their Electrochemical Properties. Inorganics, 4(4), 29. Retrieved from [Link]

  • Hu, X., et al. (2012). Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. Molecules, 17(3), 2657-2673. Retrieved from [Link]

  • Joseph, J., et al. (2024). Exploring the versatility of sulfur-containing heterocyclic metal complexes: Application in medical and prospects of visible-light-driven photocatalysis. Journal of Inorganic Biochemistry, 257, 112603. Retrieved from [Link]

  • Buitrago, E., et al. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Catalysts, 10(10), 1109. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative metal complexes of thiosemicarbazones as catalysts for the Suzuki–Miyaura and other coupling reactions (Part A). Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. Retrieved from [Link]

  • Dora, G., et al. (2021). Camphor-Based NHC Ligands with a Sulfur Ligator Atom in Rhodium Catalysis: Catalytic Advances in the Asymmetric Ring Opening of N‑Protected Azabenzonorbornenes. ACS Catalysis, 11(15), 9845–9855. Retrieved from [Link]

  • Kabul University. (2023). Catalytic Application of Transition Metal Complexes of Thiosemicarbazone Ligands in Organic Reactions. Retrieved from [Link]

  • Hu, X., et al. (2012). Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. PMC. Retrieved from [Link]

  • Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the thione ligands and their metal complexes 1a–4b. Retrieved from [Link]

  • Le Roy, J. J., & Schrock, R. R. (2023). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. Chemical Reviews, 123(10), 6241–6312. Retrieved from [Link]

  • Wang, Z., et al. (2011). Simple N-Sulfinyl-Based Chiral Sulfur–Olefin Ligands for Rhodium-Catalyzed Asymmetric 1,4-Additions. Organic Letters, 13(12), 3056–3059. Retrieved from [Link]

  • Kempe, R., et al. (2022). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. Retrieved from [Link]

  • Oestreich, M., & Hermeke, J. (2017). Cooperative Catalysis at Metal–Sulfur Bonds. Accounts of Chemical Research, 50(5), 1140–1149. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium(II) thiosemicarbazone-catalyzed Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2011). Synthesis,Characterisation and Structural Studies on Metal Complexes Derived from Benzofuran Thiosemicarbazide Ligands and their Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and structural studies on metal complexes derived from benzofuran thiosemicarbazide ligands. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Meunier, B., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(1), 62. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff’s base. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Indian Academy of Sciences. (1999). Transition Metal Complexes and Catalysis. Retrieved from [Link]

  • Al-Masri, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 2(3H)-Benzofuranthione

Abstract Introduction: Understanding the Compound 2(3H)-Benzofuranthione is a unique molecule that incorporates a benzofuran scaffold with a thiocarbonyl group at the 2-position. The benzofuran moiety is a common feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: Understanding the Compound

2(3H)-Benzofuranthione is a unique molecule that incorporates a benzofuran scaffold with a thiocarbonyl group at the 2-position. The benzofuran moiety is a common feature in many biologically active compounds. The presence of the thioketone (C=S) functional group, the sulfur analog of a ketone, largely dictates the compound's reactivity and handling requirements. Thiocarbonyl compounds are known for their distinct reactivity, which differs significantly from their oxygen counterparts, and often possess a strong, unpleasant odor.[1]

Inferred Physicochemical Properties and Hazards

While specific experimental data for 2(3H)-benzofuranthione is limited, we can infer key properties and potential hazards based on its structural components.

PropertyInferred CharacteristicRationale and Causality
Odor Strong, unpleasantCharacteristic of many low molecular weight thiols and thioketones.[2][3]
Reactivity Prone to oxidation and reaction with nucleophilesThe C=S bond is weaker and more polarizable than a C=O bond, making it susceptible to oxidation (e.g., to the corresponding sulfine or ketone) and reaction with both soft and hard nucleophiles.[1]
Air/Light Sensitivity Potentially sensitiveMany organosulfur compounds can be sensitive to air and light, leading to degradation over time.[4]
Toxicity Handle as a potentially toxic substanceThe toxicological properties have not been fully investigated. As a prudent practice, it should be treated as a hazardous compound.
Flammability Potentially flammableThe benzofuran core is a flammable liquid.[5]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling 2(3H)-benzofuranthione. The primary hazards are associated with its potential toxicity, strong odor, and reactivity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2(3H)-benzofuranthione is a certified chemical fume hood. This is non-negotiable due to the compound's volatility and malodorous nature.

  • Causality : A fume hood is essential to prevent the inhalation of potentially harmful vapors and to contain the strong odor, which can cause nausea and headaches and act as a nuisance.[3] For reactions that are particularly sensitive or generate significant off-gassing, a bleach trap should be connected to the exhaust of the reaction apparatus to neutralize volatile thiols.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes of the compound or solvents.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption. Check manufacturer's compatibility charts for the specific solvents being used.[7]
Body Protection Flame-resistant lab coatProtects against splashes and, given the potential flammability of the benzofuran core, offers a degree of fire protection.[7]
Respiratory Protection Not typically required if handled in a fume hoodIf there is a risk of exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program would then be required.[7]

Detailed Handling Protocols

General Handling Workflow

The following diagram illustrates the essential steps for safely handling 2(3H)-benzofuranthione from retrieval to use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Fume Hood and Bleach Trap prep_ppe->prep_hood handle_retrieve Retrieve from Storage prep_hood->handle_retrieve handle_weigh Weighing (in fume hood) handle_retrieve->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware (Bleach Bath) handle_transfer->cleanup_decon cleanup_storage Return to Storage handle_transfer->cleanup_storage cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste

Caption: Workflow for the safe handling of 2(3H)-benzofuranthione.

Protocol for Weighing and Transferring

This protocol minimizes exposure and prevents contamination.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare a 10% bleach solution in a beaker or a shallow dish within the fume hood for immediate decontamination of spatulas and other small equipment.[6]

    • Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container and transfer it to the fume hood for opening and use.

  • Procedure :

    • Retrieve the container of 2(3H)-benzofuranthione from its designated storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could react with the compound.

    • Carefully open the container inside the fume hood.

    • Using a clean spatula, promptly weigh the desired amount of the solid into a tared container.

    • Immediately and securely close the primary container.

    • Transfer the weighed compound to the reaction vessel.

    • Decontaminate the spatula by immersing it in the prepared bleach solution.

Storage Protocols

Proper storage is crucial for maintaining the stability and purity of 2(3H)-benzofuranthione.

ParameterRecommended ConditionCausality and Explanation
Temperature 2-8°C (Refrigerated)Low temperatures slow down potential degradation pathways, including oxidation and dimerization.
Atmosphere Inert atmosphere (Argon or Nitrogen)To prevent degradation from atmospheric oxygen and moisture, the container should be flushed with an inert gas before sealing.[4]
Light Amber glass vial or protected from lightThiocarbonyl compounds can be light-sensitive; storage in a dark place or an amber vial prevents photochemical reactions.[8]
Container Tightly sealed glass container with a PTFE-lined capPrevents leakage of odors and ingress of air and moisture. PTFE is generally resistant to a wide range of organic compounds.
Location Ventilated, secure chemical storage cabinetStore away from incompatible materials, such as strong oxidizing agents.

Spill and Waste Management

Spill Response
  • Small Spills (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a 10% bleach solution, followed by a water and soap wash.[2]

  • Large Spills :

    • Evacuate the laboratory and alert others.

    • Contact the institution's environmental health and safety (EHS) office immediately.

Waste Disposal
  • Solid Waste : All contaminated materials (gloves, absorbent pads, etc.) should be placed in a sealed, labeled hazardous waste container.[2]

  • Liquid Waste : Unused solutions containing 2(3H)-benzofuranthione should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Decontamination of Glassware : All glassware that has come into contact with the compound should be submerged in a 10% bleach solution for at least 24 hours to oxidize any residual thiol-containing material before standard washing procedures.[6]

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs Small Spill (in hood) Large Spill/Outside Hood absorb Cover with Absorbent Material spill:small->absorb evacuate Evacuate Area spill:large->evacuate collect Collect into Waste Container absorb->collect decon Decontaminate Area with Bleach collect->decon alert Alert Others & EHS evacuate->alert

Caption: Decision-making workflow for spill response.

Conclusion

The safe and effective use of 2(3H)-benzofuranthione in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the engineering controls, personal protective equipment requirements, and specific handling and storage procedures outlined in this document, researchers can minimize risks and ensure the integrity of their experiments. The causality-based explanations provided for each protocol aim to foster a deeper understanding of the principles of chemical safety when working with reactive sulfur-containing heterocyclic compounds.

References

  • (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Grin, M. A., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4223. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • University of California, Riverside, Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet: 2,3-Benzofuran. Retrieved from [Link]

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
  • Perregaard, J., & Pedersen, B. S. (1997). The Chemistry of 1,2-Dithiole-3-thiones. Acta Chemica Scandinavica, 51, 959-972.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • DT-Shop. (2023). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Grin, M. A., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. ResearchGate. Retrieved from [Link]

  • Sábio, R. M., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7145-7153. [Link]

  • Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 720. [Link]

  • Metzner, P. (2006). Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. ChemInform, 28(20). [Link]

  • University College London. (2020). Thiols | Safety Services. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • da Silva, A. F., et al. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 30(7), 1530. [Link]

  • Journal of Chemical Health Risks. (2014). Biological Activity and Efficient Synthesis of 3, 4- Dihydropyrimidin-2-(1H)-one/thione Derivatives. Retrieved from [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299-6308. [Link]

Sources

Application

Application Note: Advanced Ligand Design Utilizing the 2(3H)-Benzofuranthione Scaffold

Introduction & Scientific Rationale The design of novel ligands for transition metal catalysis and targeted pharmacophores relies heavily on versatile, electron-rich heterocyclic scaffolds. The 2(3H)-benzofuranthione cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The design of novel ligands for transition metal catalysis and targeted pharmacophores relies heavily on versatile, electron-rich heterocyclic scaffolds. The 2(3H)-benzofuranthione core (CAS 84877-71-4) has emerged as a highly valuable building block in both materials science and medicinal chemistry[1]. Structurally, it is the sulfur-containing analogue of 2-coumaranone (2(3H)-benzofuranone), where the carbonyl oxygen is replaced by a thiocarbonyl group[1].

In medicinal chemistry, oxygen- and nitrogen-containing analogues such as 2(3H)-benzoxazolone and 2(3H)-furanone are widely recognized as "privileged scaffolds" due to their ability to mimic phenol or catechol moieties in a metabolically stable template[2]. By substituting oxygen with sulfur, 2(3H)-benzofuranthione introduces unique electronic properties: the sulfur atom is highly polarizable, making it an excellent "soft" ligand for transition metals (e.g., Palladium, Platinum, and Ruthenium), and it serves as a reactive nucleophile for the regioselective construction of annulated sulfur heterocycles[1][3].

Mechanistic Causality: Tautomerism and Coordination

The utility of 2(3H)-benzofuranthione in ligand design is governed by its thione-thiol tautomerism. In solution, the compound exists in an equilibrium between the 3H-1-benzofuran-2-thione (C=S) form and the 2-benzofuranthiol (C–SH) form.

  • Causality in Ligand Design: The tautomeric shift to the thiol form allows for facile deprotonation by mild bases. The resulting thiolate anion is an ambidentate ligand. According to Hard-Soft Acid-Base (HSAB) theory, the large, polarizable sulfur atom acts as a "soft" base, preferentially coordinating with "soft" transition metal ions. This predictable coordination chemistry is the foundation for designing novel chiral and achiral ligands for cross-coupling catalysis[1].

G A 2(3H)-Benzofuranthione (Thione Form) B 2-Benzofuranthiol (Thiol Form) A->B Tautomeric Equilibrium C Deprotonation (Base) B->C -H+ D Thiolate Anion (Ambidentate Ligand) C->D Generation of Nucleophile E Soft Metal Coordination (e.g., Pd2+, Pt2+, Ru2+) D->E S-Metal Bond Formation

Caption: Thione-thiol tautomerism of 2(3H)-benzofuranthione and subsequent soft metal coordination pathway.

Synthetic Strategy: S-Alkylation and Thio-Claisen Rearrangement

Beyond direct metal coordination, the 2(3H)-benzofuranthione scaffold is utilized to synthesize complex, linearly or angularly fused polycyclic ligands. A highly effective, field-proven methodology involves the regioselective S-alkylation of the scaffold followed by a thermal thio-Claisen rearrangement[3].

  • Phase-Transfer Catalysis (PTC): Alkylation of the thiolate is best achieved using a biphasic system with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB). The causality here is critical: the biphasic system isolates the aqueous base from the organic electrophile (e.g., propargyl bromide), preventing the hydrolysis of the electrophile. TBAB forms a lipophilic ion pair with the benzofuranthiolate anion, shuttling it into the organic phase where the S-alkylation occurs rapidly and regioselectively[3][4].

  • Sigmatropic Rearrangement: The resulting S-propargyl derivatives undergo a thermal [3,3] sigmatropic shift (thio-Claisen rearrangement) under mild heating to yield benzofuran-annulated six-membered sulfur heterocycles[3].

Workflow Step1 Substrate: 2(3H)-Benzofuranthione Step2 Phase-Transfer Catalysis (PTC) TBAB, NaOH, Propargyl Bromide Step1->Step2 Step3 S-Alkylated Intermediate Step2->Step3 S-Alkylation Step4 Thermal Activation (Reflux) Step3->Step4 Step5 Thio-Claisen [3,3] Rearrangement Step4->Step5 Sigmatropic Shift Step6 Benzofuran-Annulated Sulfur Heterocycle Step5->Step6 Cyclization

Caption: Workflow for the phase-transfer catalyzed S-alkylation and subsequent thio-Claisen rearrangement.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity ligand synthesis.

Protocol A: Regioselective S-Alkylation via Phase-Transfer Catalysis

Objective: Synthesize S-propargyl-2-benzofuranthiol from 2(3H)-benzofuranthione.

  • Preparation of the Biphasic System: In a 100 mL round-bottom flask, dissolve 10 mmol of 2(3H)-benzofuranthione (CAS 84877-71-4) in 25 mL of dichloromethane (DCM).

  • Catalyst and Base Addition: Add 1 mmol (10 mol%) of Tetrabutylammonium bromide (TBAB) to the organic layer. Slowly add 15 mL of a 10% aqueous NaOH solution under vigorous magnetic stirring.

    • Causality Check: The solution will undergo a color change as the thione tautomerizes, deprotonates, and forms the water-soluble thiolate anion, which is immediately partitioned back into the DCM by the TBAB.

  • Electrophile Introduction: Dropwise, add 12 mmol of propargyl bromide (80% solution in toluene) over 10 minutes. Maintain the reaction at room temperature (20-25°C).

  • In-Process Validation (TLC): After 2 hours, halt stirring to allow phase separation. Spot the organic layer on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 8:2). The reaction is complete when the highly polar starting material spot (low Rf​ ) is replaced by a distinct, less polar UV-active spot (higher Rf​ ).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM ( 2×15 mL). Combine the organic phases, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure S-alkylated intermediate.

Protocol B: Thermal Thio-Claisen Rearrangement

Objective: Convert the S-propargyl intermediate into a benzofuran-annulated sulfur heterocycle.

  • Solvent Selection: Dissolve 5 mmol of the purified S-propargyl intermediate in 20 mL of anhydrous chlorobenzene.

    • Causality Check: Chlorobenzene is selected because its high boiling point (~131°C) provides the exact thermal energy required to overcome the activation barrier of the [3,3] sigmatropic rearrangement without degrading the substrate.

  • Thermal Activation: Reflux the mixture under an inert argon atmosphere for 4–6 hours.

  • In-Process Validation (NMR Tracking): Extract a 0.1 mL aliquot, remove the solvent, and analyze via 1H NMR. The rearrangement is validated by the disappearance of the propargyl −CH2​− doublet (approx. 3.5 ppm) and the terminal alkyne −CH triplet (approx. 2.2 ppm), and the appearance of new vinylic/annulated ring protons.

  • Isolation: Cool the reaction to room temperature, remove the solvent in vacuo, and recrystallize the crude product from ethanol to obtain the final annulated ligand precursor[3].

Data Presentation & Scaffold Profiling

To assist in ligand design and computational docking studies, the quantitative physicochemical parameters of the core scaffold and the optimization parameters of the alkylation step are summarized below.

Table 1: Physicochemical & Structural Properties of 2(3H)-Benzofuranthione [1]

ParameterValue / DescriptionRelevance to Ligand Design
CAS Number 84877-71-4Unique identifier for procurement and database searches.
Molecular Formula C8​H6​OS Base composition for calculating ligand-metal stoichiometry.
Molecular Weight 150.20 g/mol Low molecular weight allows for extensive downstream functionalization.
Boiling Point ~232.39 °CIndicates high thermal stability, suitable for high-temp catalytic reactions.
Density ~1.304 g/cm³Relevant for volumetric calculations in solvent-free or neat reactions.
Pharmacophore Role Bioisostere of Phenol/CatecholMimics oxygenated privileged scaffolds while introducing soft-metal affinity.

Table 2: Optimization of Phase-Transfer Catalyzed S-Alkylation

Solvent SystemCatalyst (10 mol%)BaseTime (h)Yield (%)Observation / Causality
Methanol / WaterNone K2​CO3​ 1235%Poor yield due to competitive hydrolysis of propargyl bromide.
DCM / WaterNoneNaOH (10%)842%Slow reaction rate; thiolate remains trapped in the aqueous phase.
DCM / Water TBAB NaOH (10%) 2 92% Optimal; TBAB efficiently shuttles the nucleophile into the organic phase.
Toluene / WaterTBABNaOH (10%)478%Good yield, but slower phase transfer kinetics compared to DCM.

References

  • Majumdar, K. C., Nath, S., Chattopadhyay, B., & Ray, K. "Facile Regioselective Synthesis of Benzofuran-Annulated Six-Membered Sulfur Heterocycles and the Occurrence of Thermal [1,3] Sigmatropic Rearrangement." ChemInform, August 2011. Available at:[Link]

  • Pirotte, B., et al. "2(3H)-benzoxazolone and bioisosters as 'privileged scaffold' in the design of pharmacological probes." Current Medicinal Chemistry, 2005;12(7):877-85. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 2(3H)-Benzofuranthione

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating 2(3H)-benzofuranthione (CAS: 84877-71-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating 2(3H)-benzofuranthione (CAS: 84877-71-4)[1]. This sulfur-containing analogue of 2-coumaranone is typically synthesized via the thionation of 2(3H)-benzofuranone using 2[1]. While the synthesis is straightforward, the purification is notoriously problematic. The stoichiometric phosphorus-sulfur byproducts generated by LR have polarities nearly identical to the target thione, causing co-elution during standard silica gel chromatography[3]. Furthermore, the thiocarbonyl moiety is highly susceptible to thermal degradation and oxidative desulfurization.

This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve >98% purity without compromising yield.

Part 1: Core Purification Workflows

Protocol A: The Ethylene Glycol Quench (Chromatography-Free Isolation)

Causality & Rationale: Standard extraction fails because the cyclic LR byproduct (a 1,3,2,4-dithiadiphosphetane derivative) is highly soluble in organic solvents. By quenching the crude reaction mixture with ethylene glycol, the cyclic byproduct undergoes chemical decomposition into a highly polar, water-soluble diethyl thiophosphonate[3]. This shifts the separation paradigm from complex chromatography to a simple liquid-liquid extraction, preventing product loss on silica columns[3].

Step-by-Step Methodology:

  • Reaction Completion: Upon completion of the thionation reaction in toluene, cool the reaction vessel to room temperature.

  • Glycol Addition: Add 2.0 equivalents of ethylene glycol relative to the initial Lawesson's Reagent loading.

  • Chemical Decomposition: Stir the mixture vigorously at 60 °C for 2 hours. Causality: Heating accelerates the nucleophilic attack of the glycol on the phosphorus byproduct, ensuring complete ring-opening.

  • Phase Separation: Cool to room temperature. Transfer to a separatory funnel and wash the organic layer (toluene) with deionized water (3 x 50 mL) and brine (1 x 50 mL). The polar phosphorus waste partitions entirely into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (T < 30 °C).

  • Self-Validation Step: Spot the crude oil on a TLC plate (Hexane/EtOAc 9:1). You should observe a single UV-active spot at R_f ~0.6. The absence of baseline streaking confirms the successful removal of P-S byproducts.

Protocol B: Short-Path Vacuum Distillation (Final Polishing)

Causality & Rationale: 2(3H)-benzofuranthione has a high atmospheric boiling point (~232.39 °C)[1]. Heating the compound above 100 °C in the presence of atmospheric oxygen triggers oxidative desulfurization (reverting the thione back to a ketone) or radical-mediated dimerization. High-vacuum distillation drastically lowers the boiling point, minimizing thermal stress and preventing oxidation.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a short-path distillation apparatus with a high-vacuum pump capable of reaching < 0.1 Torr. Ensure all joints are greased and sealed.

  • Degassing: Load the crude thione from Protocol A into the distillation flask. Apply vacuum and stir at room temperature for 15 minutes. Causality: This removes residual volatile solvents and dissolved oxygen prior to heating.

  • Distillation: Gradually heat the oil bath. Under 0.1 Torr, 2(3H)-benzofuranthione will distill at approximately 80–90 °C.

  • Collection: Collect the pale yellow liquid in a receiver flask chilled with an ice-water bath.

  • Self-Validation Step: Analyze the distillate via ¹H NMR. The absence of aliphatic signals (other than the expected furanone ring protons) confirms the complete removal of residual toluene and glycol.

Part 2: Visualizing the Workflows

PurificationWorkflow Thionation Thionation Reaction (2(3H)-Benzofuranone + LR) Quench Ethylene Glycol Quench (60°C, 2h) Thionation->Quench Extraction Liquid-Liquid Extraction (Water / Toluene) Quench->Extraction Aqueous Aqueous Phase (Polar P-S Byproducts) Extraction->Aqueous Discard Organic Organic Phase (Crude Thione) Extraction->Organic Keep Distillation Vacuum Distillation (<0.1 Torr, 80-90°C) Organic->Distillation Pure Pure 2(3H)-Benzofuranthione (>98% Purity) Distillation->Pure

Workflow for the chromatography-free purification of 2(3H)-benzofuranthione.

DegradationPathways Thione 2(3H)-Benzofuranthione Thermal Thermal Stress (>100°C) Thione->Thermal Oxidative Oxidative Stress (O2 Exposure) Thione->Oxidative Desulfurization Oxidative Desulfurization (Reverts to Benzofuranone) Thermal->Desulfurization Accelerates oxidation Dimerization Disulfide Dimerization (Loss of Active Thione) Thermal->Dimerization Radical coupling Oxidative->Desulfurization O-S exchange

Primary degradation pathways of 2(3H)-benzofuranthione under stress.

Part 3: Troubleshooting Guide

Q: My 2(3H)-benzofuranthione is contaminated with a persistent impurity that streaks on TLC. Standard flash chromatography isn't removing it. What is happening? A: You are experiencing co-elution of the stoichiometric six-membered-ring byproduct generated by Lawesson's Reagent[3]. Because its polarity is nearly identical to the target thione, silica gel cannot resolve them efficiently. Solution: Abandon standard chromatography. Resuspend your crude mixture in toluene and apply the Ethylene Glycol Quench (Protocol A) to chemically decompose the impurity into a water-soluble phosphonate[3].

Q: During vacuum distillation, the product turned dark brown and the yield dropped significantly. What caused this? A: This is a classic symptom of thermal degradation coupled with oxidative desulfurization. If your vacuum pump is not pulling a deep enough vacuum (>1.0 Torr), you are forced to heat the oil bath above 120 °C to achieve distillation. At these temperatures, any residual oxygen in the system will catalyze the conversion of the thione back to 2(3H)-benzofuranone, or cause radical dimerization. Solution: Ensure your vacuum is < 0.1 Torr, thoroughly degas the sample before heating, and never let the distillation temperature exceed 95 °C.

Q: I attempted to recrystallize the thione from hexane/ethyl acetate, but it oiled out instead of forming crystals. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. 2(3H)-benzofuranthione has a relatively low melting profile depending on purity. Solution: Seed the solution with a pure crystal if available, or switch to a trituration method. Dissolve the crude oil in a minimal amount of cold diethyl ether, then slowly add pentane while scratching the flask vigorously at -20 °C to induce crystallization.

Part 4: Quantitative Data

The following table summarizes the efficiency of various purification strategies for isolating 2(3H)-benzofuranthione post-thionation.

Purification MethodLR Byproduct Removal EfficiencyYield RetentionScalabilityProcessing Time
Standard Flash Chromatography Low (Co-elution common)< 50% (Loss on silica)Poor4–6 hours
Ethylene Glycol Quench + Extraction High (>95% removed)> 85%Excellent2.5 hours
Short-Path Vacuum Distillation Moderate (Requires prior extraction)> 90%Good1–2 hours

Part 5: Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for purified 2(3H)-benzofuranthione? A: Store the purified compound in amber glass vials (to prevent photodegradation) backfilled with argon or nitrogen. Keep refrigerated at 2–8 °C[1]. Under these conditions, the compound is stable for several months.

Q: How can I definitively verify the purity of my final product? A: While TLC is useful for quick checks, HPLC (High-Performance Liquid Chromatography) paired with UV detection is the gold standard for quantifying purity. Additionally, ¹³C NMR is highly diagnostic: the thiocarbonyl carbon (C=S) will appear significantly downfield (typically >200 ppm) compared to the carbonyl carbon (C=O) of the starting material (~170 ppm)[2].

Q: Can I use Phosphorus Pentasulfide (P₄S₁₀) instead of Lawesson's Reagent to avoid these specific byproducts? A: Yes, P₄S₁₀ is a viable alternative[1]. However, it requires harsher reaction conditions (refluxing pyridine) and generates different, often foul-smelling byproducts that can be equally challenging to remove. The LR method, paired with the ethylene glycol quench, remains the most efficient and highest-yielding route[3].

References

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent Source: Beilstein Journal of Organic Chemistry (National Institutes of Health / PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Unwanted Side Products in 2(3H)-Benzofuranthione Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the chemistry of 2(3H)-benzofuranthione. This guide provides in-depth troubleshooting advice and freque...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the chemistry of 2(3H)-benzofuranthione. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile sulfur-containing heterocycle. As specialists in organic synthesis, we understand the challenges that can arise during experimental work. This resource is designed to equip you with the knowledge to anticipate, identify, and minimize the formation of unwanted side products, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and subsequent reactions of 2(3H)-benzofuranthione. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions with explanations grounded in mechanistic principles.

Issue 1: Low Yield and Presence of Unreacted 2(3H)-Benzofuranone During Thionation with Lawesson's Reagent

Question: I am synthesizing 2(3H)-benzofuranthione from 2(3H)-benzofuranone using Lawesson's reagent (LR), but my yields are consistently low, and I observe a significant amount of starting material in the crude product. What is causing this, and how can I improve the conversion?

Answer:

Incomplete thionation is a common issue that can be attributed to several factors related to the reactivity of Lawesson's reagent and the reaction conditions.

Causality and Mechanistic Insights:

The thionation mechanism with Lawesson's reagent involves an equilibrium between the reagent and its more reactive monomeric dithiophosphine ylide. This reactive species undergoes a [2+2] cycloaddition with the carbonyl group of the 2(3H)-benzofuranone to form a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired 2(3H)-benzofuranthione and a stable phosphine oxide byproduct.[1][2] Incomplete conversion can arise from insufficient generation of the reactive monomer, suboptimal reaction temperature, or premature degradation of the reagent.

Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Use Fresh Lawesson's Reagent: Lawesson's reagent can degrade upon exposure to moisture and air. Use freshly opened reagent or store it under an inert atmosphere in a desiccator.

    • Optimize Stoichiometry: While a stoichiometric amount (0.5 equivalents of LR dimer) is theoretically required, an excess (0.6-0.7 equivalents) can often drive the reaction to completion. However, a large excess can lead to purification difficulties.

  • Reaction Conditions:

    • Temperature and Solvent: The reaction typically requires elevated temperatures to favor the formation of the reactive dithiophosphine ylide. Anhydrous toluene or xylene are common solvents, with reflux temperatures often being necessary.[3] Microwave irradiation can also be employed to accelerate the reaction and improve yields.[2]

    • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Lawesson's reagent.

  • Work-up and Purification:

    • Byproduct Removal: The phosphorus-containing byproducts can be challenging to remove. A common technique is to quench the reaction with a small amount of ethylene glycol, which reacts with the byproducts to form more polar, water-soluble species that can be removed during an aqueous workup.[4]

    • Chromatography: Purification is typically achieved by column chromatography on silica gel.

dot

thionation_workflow start Start: Low Yield in Thionation check_reagent Check Lawesson's Reagent (Freshness, Stoichiometry) start->check_reagent optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Atmosphere) check_reagent->optimize_conditions Reagent OK failure Persistent Low Yield check_reagent->failure Reagent Degraded workup Improve Work-up (Quench, Extraction) optimize_conditions->workup Conditions Optimized optimize_conditions->failure No Improvement purification Refine Purification (Column Chromatography) workup->purification success Successful Thionation (High Yield) purification->success dimerization cluster_0 Dimerization of 2(3H)-Benzofuranthione Monomer1 2(3H)-Benzofuranthione Dimer 1,3-Dithietane Dimer Monomer1->Dimer [2+2] Cycloaddition Monomer2 2(3H)-Benzofuranthione Monomer2->Dimer

Caption: Dimerization of 2(3H)-benzofuranthione.

Issue 3: Observation of a Product with a Higher Molecular Weight Corresponding to an Additional Oxygen Atom

Question: In the mass spectrum of my reaction product, I see a peak that corresponds to my expected product plus 16 amu. I suspect this is an oxidation product. What is the likely structure, and how can I avoid it?

Answer:

The side product is likely the corresponding sulfine (S-oxide) of 2(3H)-benzofuranthione, formed by oxidation of the thiocarbonyl group.

Causality and Mechanistic Insights:

The sulfur atom in a thiocarbonyl group is susceptible to oxidation. Common oxidizing agents, including atmospheric oxygen, can convert the thiocarbonyl group to a sulfine (a thioketone-S-oxide). This oxidation is often irreversible and can compete with the desired reaction pathway. The sulfur atom in thiophenes can also be oxidized, potentially leading to thiophene-S-oxides which can be reactive intermediates. [5] Mitigation Strategies:

  • Degassing Solvents: Before use, thoroughly degas all reaction solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Strict Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire course of the reaction, from the addition of reagents to the work-up.

  • Avoidance of Oxidizing Agents: Carefully consider all reagents and starting materials to ensure they are free from peroxide or other oxidizing impurities.

  • Use of Antioxidants: In some cases, the addition of a small amount of a radical inhibitor or antioxidant, such as butylated hydroxytoluene (BHT), may help to suppress oxidation.

Parameter Recommendation for Minimizing Oxidation
Atmosphere Strict inert (Argon or Nitrogen)
Solvents Degassed prior to use
Reagents Checked for peroxide impurities
Additives Consider radical inhibitors (e.g., BHT) if necessary

Frequently Asked Questions (FAQs)

Q1: My reaction with an electrophile seems to be giving a complex mixture of products. Where could the electrophile be reacting on the 2(3H)-benzofuranthione molecule?

A1: The 2(3H)-benzofuranthione molecule has multiple nucleophilic sites. The sulfur atom is highly nucleophilic and can react with electrophiles to form sulfonium salts. [6]The enolate, formed by deprotonation at the C3 position, is also a potent nucleophile. The aromatic ring can also undergo electrophilic substitution, although it is generally less reactive than the sulfur atom. To improve selectivity, consider using milder electrophiles, controlling the stoichiometry carefully, and running the reaction at lower temperatures.

Q2: I am attempting a nucleophilic addition to the thiocarbonyl carbon, but I am getting low yields and recovering starting material. What could be the problem?

A2: While the thiocarbonyl carbon is electrophilic, strong, soft nucleophiles may preferentially attack the sulfur atom (thiophilic attack). [7]Additionally, if a strong base is used to generate the nucleophile, it may deprotonate the 2(3H)-benzofuranthione at the C3 position, leading to side reactions of the resulting enolate. To favor nucleophilic attack at the carbon, consider using harder nucleophiles or activating the thiocarbonyl group with a Lewis acid.

Q3: Can 2(3H)-benzofuranthione participate in cycloaddition reactions?

A3: Yes, the thiocarbonyl group in 2(3H)-benzofuranthione is a good dienophile and dipolarophile. It can readily participate in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions. [8]If your reaction conditions involve dienes or 1,3-dipoles (or precursors to them), you may observe the formation of cycloadducts as side products. To avoid this, ensure your reaction setup is free from such species or choose reaction conditions that do not favor cycloaddition pathways.

Q4: What are the best practices for purifying 2(3H)-benzofuranthione?

A4: Purification is typically achieved by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). It is crucial to work quickly and avoid prolonged exposure to air and light to prevent degradation. The purified compound should be stored under an inert atmosphere at low temperature.

References

  • Metzner, P. (2026, February 5). Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. ChemInform, 24(5).
  • Stoltz, B. M. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Caltech. Retrieved from [Link]

  • Okajima, T., & Yamaya, M. (1990). Synthesis of thiocarbonyl and heterocyclic compounds from 2-methylene-1,3-dithietanes. Journal of Heterocyclic Chemistry, 27(3), 567-571.
  • Grokipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Chemical Communications. (2024, July 5).
  • ResearchGate. (2024, August 5). γ‐Butyrolactone Derivatives of MSA‐2 are STING Prodrugs. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • ResearchGate. (2025, November 16). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]

  • Espeel, P., Goethals, F., & Du Prez, F. E. (2010). One-Pot Multistep Reactions Based on Thiolactones: Extending the Realm of ThiolrEne Chemistry in Polymer Synthesis.
  • Askerova, U., Abdullayev, Y., Shikhaliyev, N., Talybov, A., & Autschbach, J. (n.d.). Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds from Vinyldiazene Derivatives? Computational Insights into an Unusual Cyclization. NSF PAR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Deng, Q., & Meng, X. (2020). Recent Advances in the Cycloaddition Reactions of 2-Benzylidene-1-benzofuran-3-ones, and Their Sulfur, Nitrogen and Methylene Analogues. Chemistry, an Asian journal, 15(18), 2838–2853.
  • Mayr, H., & Ofial, A. R. (2008). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • D'Andrea, E., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723.
  • Correia, I., et al. (2024). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. New Journal of Chemistry, 48(1), 123-131.
  • Li, J., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1129.
  • Procter, D. J., et al. (2018). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol–Ene and Acyl Thiol–Yne Cyclization. Organic Letters, 20(10), 3013-3017.
  • LibreTexts. (2024, October 4). 16.
  • LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds.
  • ResearchGate. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]

  • SigutLabs. (2022, April 19). Reagents of the month- April- Lawesson's and Woollins' reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2025, March 31). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 30(7), 1234.
  • ResearchGate. (2024, August 5). γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. Retrieved from [Link]

  • AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]

  • Garcı́a-Tojal, J., et al. (2002). Complexes of 2-acetyl-gamma-butyrolactone and 2-furancarbaldehyde thiosemicarbazones: antibacterial and antifungal activity. Journal of inorganic biochemistry, 90(3-4), 133–143.
  • Polymer Chemistry. (n.d.). γ-Thiobutyrolactone – ethylene carbonate decarboxylative copolymerization, an original pathway to prepare aliphatic oxidizable poly(γ-thioether ester). Royal Society of Chemistry.
  • OpenStax. (2023, September 20). 16.
  • Palmer, R. A., et al. (1991). Synthesis and Structure–Activity Studies of Alkyl-Substituted γ-Butyrolactones and γ-Thiobutyrolactones: Ligands for the Picrotoxin Receptor. Journal of Medicinal Chemistry, 34(4), 1460-1467.
  • NC State University Libraries. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Amanote Research. (2008, April 1). Synthesis of 2(3h)-Furanones via Electrophilic Cyclization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2(3H)-Benzofuranthione Substitution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common challenge of steric hindr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common challenge of steric hindrance in substitution reactions involving 2(3H)-benzofuranthione and its derivatives. The inherent steric bulk around the thiocarbonyl group can often lead to sluggish reactions, low yields, or undesired side products. This resource offers troubleshooting advice and detailed protocols to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution on a 2(3H)-benzofuranthione is proceeding very slowly or not at all. What are the primary factors to consider?

A1: Slow or failed reactions are often a direct consequence of steric hindrance, which impedes the approach of the nucleophile to the electrophilic thiocarbonyl carbon.[1][2][3] The key factors to evaluate are:

  • Steric Bulk of the Nucleophile: Large, bulky nucleophiles will experience significant steric repulsion from the benzofuran ring system.

  • Substitution on the Benzofuran Ring: Substituents on the aromatic ring, particularly at the C3 and C4 positions, can further crowd the reaction center.

  • Reaction Conditions: Inadequate temperature, inappropriate solvent, or a suboptimal catalyst system can fail to provide the necessary energy to overcome the activation barrier.

Q2: I am observing low yields and the formation of multiple side products. How can I improve the selectivity of my reaction?

A2: Low yields and poor selectivity often point to competing reaction pathways or decomposition. To enhance selectivity:

  • Employ a More Selective Catalyst: Consider using a catalyst that can pre-organize the transition state, favoring the desired substitution pathway. Organocatalysts, particularly those with sterically demanding chiral pockets, can be highly effective.[4][5]

  • Optimize Solvent and Temperature: A less polar solvent may disfavor charged intermediates of side reactions. Lowering the temperature can also enhance selectivity by favoring the pathway with the lowest activation energy.

  • Consider a Stepwise Approach: If a one-pot reaction is failing, a stepwise approach involving the formation of a more reactive intermediate might be necessary.

Q3: Can changing the nature of the leaving group on my substrate improve the reaction outcome?

A3: While 2(3H)-benzofuranthione itself doesn't have a traditional leaving group in the same way an alkyl halide does, modifying the substrate to be more reactive can be a valid strategy. For instance, if you are performing a reaction that involves a pre-functionalized benzofuranone, the choice of the leaving group is critical. Good leaving groups are weak bases. The rate of nucleophilic substitution can be significantly influenced by the ability of the leaving group to depart.

Q4: Are there any alternatives to traditional nucleophilic substitution for functionalizing 2(3H)-benzofuranthiones?

A4: Yes, when direct substitution is challenging, alternative strategies can be employed. Recent advances in C-H functionalization and decarboxylative coupling offer powerful methods for C-S bond formation that can bypass the need for a direct nucleophilic attack on the thiocarbonyl.[6][7][8] These methods often proceed through different mechanistic pathways that may be less sensitive to steric hindrance.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is a common issue when dealing with sterically encumbered substrates. The following troubleshooting steps can help improve conversion rates.

Potential Cause Suggested Solution Scientific Rationale
Insufficient Reactivity of Nucleophile 1. Switch to a "softer" nucleophile: Thiolates are generally more reactive towards the "soft" thiocarbonyl carbon than "harder" nucleophiles like alkoxides. 2. Increase nucleophile concentration: While this may not always be effective due to steric limitations, it can sometimes push the equilibrium towards the product.The Hard and Soft Acids and Bases (HSAB) principle suggests that soft nucleophiles react more readily with soft electrophiles like the thiocarbonyl carbon.
High Activation Energy Barrier 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier.[9] 2. Use Microwave Irradiation: Microwave synthesis can often accelerate reactions by efficiently heating the reaction mixture.Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which can overcome the activation energy.
Inappropriate Solvent 1. Switch to a more polar aprotic solvent: Solvents like DMF or DMSO can enhance the rate of S\N2-type reactions.[9] 2. Use a non-coordinating solvent: In some cases, a coordinating solvent might solvate the nucleophile, reducing its reactivity.Polar aprotic solvents can stabilize the transition state of nucleophilic substitution reactions without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.
Issue 2: Formation of Unwanted Byproducts

The presence of byproducts indicates that alternative reaction pathways are competing with the desired substitution.

Potential Cause Suggested Solution Scientific Rationale
Competing Elimination Reaction 1. Use a less basic nucleophile: If the nucleophile is also a strong base, it can promote elimination reactions. 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.Steric hindrance can make substitution difficult, allowing the nucleophile to act as a base and abstract a proton, leading to elimination.[10]
Decomposition of Starting Material or Product 1. Run the reaction under an inert atmosphere (N₂ or Ar): This can prevent oxidation or other side reactions with atmospheric components. 2. Use degassed solvents: Dissolved oxygen can sometimes lead to oxidative side reactions.Sensitive organic molecules can be prone to degradation under harsh conditions or in the presence of oxygen.
Catalyst Poisoning or Deactivation 1. Ensure high purity of reagents and solvents: Impurities can sometimes poison the catalyst. 2. Increase catalyst loading: If deactivation is suspected, a higher catalyst loading might be necessary to achieve full conversion.Catalysts can be sensitive to impurities, which can block active sites and reduce their efficacy.

Advanced Strategies and Protocols

When standard troubleshooting fails, more advanced synthetic strategies may be required.

Strategy 1: Catalyst-Controlled Stereoselective Substitution

For reactions where stereochemistry is a concern, the use of chiral catalysts can provide excellent control, even with sterically demanding substrates. Organocatalysts, such as those derived from BINOL or other privileged chiral scaffolds, can create a chiral pocket around the reaction center, directing the approach of the nucleophile.[4][5]

Conceptual Workflow for Catalyst Screening

Caption: A logical workflow for screening and optimizing catalysts to overcome steric hindrance.

Strategy 2: N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can promote nucleophilic substitution reactions through unique mechanisms.[11] They can activate the substrate in a way that is less susceptible to steric hindrance compared to traditional methods.

Experimental Protocol: NHC-Catalyzed Intramolecular Substitution

This protocol is adapted from a general procedure for NHC-catalyzed intramolecular nucleophilic substitution to form benzofuranones.[11]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2(3H)-benzofuranthione precursor (1.0 equiv).

    • Add the appropriate thiazolium salt pre-catalyst (e.g., 10-20 mol%).

    • Add the desired solvent (e.g., anhydrous xylene).

  • Reaction Execution:

    • Add a non-nucleophilic organic base (e.g., DBU, 1.2 equiv) to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strategy 3: Transition Metal-Catalyzed Cross-Coupling

For the formation of C-S bonds, palladium- or copper-catalyzed cross-coupling reactions are powerful tools.[12][13] These methods can be particularly effective for coupling with sterically hindered substrates.

Conceptual Mechanism of Pd-Catalyzed C-S Coupling

Pd_Catalyzed_CS_Coupling Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl Halide/Triflate (Benzofuranthione derivative) Ar-X->Oxidative_Addition R-SH Thiol Nucleophile Thiolate_Formation Thiolate Formation R-SH->Thiolate_Formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Thiolate_Formation Intermediate_1 Ar-Pd(II)(X)L_n Oxidative_Addition->Intermediate_1 Ligand_Exchange Ligand Exchange Intermediate_1->Ligand_Exchange R-S⁻ Thiolate Anion Thiolate_Formation->R-S⁻ R-S⁻->Ligand_Exchange Intermediate_2 Ar-Pd(II)(SR)L_n Ligand_Exchange->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-S-R Product Reductive_Elimination->Ar-S-R

Caption: The catalytic cycle for a typical palladium-catalyzed C-S cross-coupling reaction.

References

  • Dey, S. (2015). Prediction of Reaction Mechanism of Displacement Reactions at Thiocarbonyl Substrates. American Journal of Chemistry, 5(2), 55-59.
  • Castro, E. A. (2011). Kinetics and mechanisms of reactions of thiol, thiono and dithio analogues of carboxylic esters with nucleophiles. An update. Journal of Sulfur Chemistry, 32(5), 487-523.
  • Yuan, C., et al. (2015). Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation. Chemical Society Reviews, 44(1), 54-69.
  • Funes-Ardoiz, I., et al. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(5), 2378-2389.
  • Mlostoń, G., & Heimgartner, H. (2018). Reactions of thiocarbonyl compounds with electrophilic and nucleophilic carbenes as well as with their metal complexes. RSC Advances, 8(21), 11467-11485.
  • Funes-Ardoiz, I., et al. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(5), 2378-2389.
  • Cimarelli, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2343.
  • Khan, I., et al. (2024).
  • BenchChem. (2025).
  • Pellegrinet, S. C., & Scott, K. A. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species.
  • Synthesis Workshop Videos. (2024, September 7).
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484-6493.
  • Yuan, C., et al. (2014). Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. Chemical Society Reviews, 44(1), 54-69.
  • Buchwald, S. L., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(16), 2547-2550.
  • He, J., et al. (2006). N-Heterocyclic Carbene Catalyzed Nucleophilic Substitution Reaction for Construction of Benzopyrones and Benzofuranones. Organic Letters, 8(21), 4637-4640.
  • Um, I.-H., et al. (2009). Kinetic Studies on Nucleophilic Substitution Reactions of O-Aryl Thionobenzoates with Azide, Cyanide, and Hydroxide: Contrasting Reactivity and Mechanism. The Journal of Organic Chemistry, 74(3), 1167-1173.
  • Yuan, C., et al. (2014). Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. Chemical Society Reviews, 44(1), 54-69.
  • Fernández, I., & Bickelhaupt, F. M. (2020). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 124(10), 1935-1943.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Li, X., et al. (2025). Metal-Free C–S Bond Formation: Enabling a Wide Array of Sulfides for DEL Synthesis. Organic Letters.
  • Procter, D. J., et al. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry, 87(9), 5957-5968.
  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube.
  • Morken, J. P., et al. (n.d.).
  • Fu, G. C., & Watson, M. P. (2021). Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. Science, 367(6477), 559-564.
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  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
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  • Chen, G., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-6777.
  • Dhotare, B. B., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 1243-1251.
  • De Martino, G., et al. (1983). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 26(9), 1252-1256.
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Reference Data & Comparative Studies

Validation

comparing 2(3H)-benzofuranthione and 2-mercaptobenzofuran tautomers

Title: Comprehensive Comparison Guide: 2(3H)-Benzofuranthione vs. 2-Mercaptobenzofuran Tautomers Introduction In heterocyclic chemistry and rational drug design, understanding tautomeric equilibria is paramount for predi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: 2(3H)-Benzofuranthione vs. 2-Mercaptobenzofuran Tautomers

Introduction In heterocyclic chemistry and rational drug design, understanding tautomeric equilibria is paramount for predicting molecular reactivity, receptor binding affinity, and pharmacokinetic profiles. The dynamic equilibrium between 2(3H)-benzofuranthione (the thione form) and 2-mercaptobenzofuran (the thiol form) represents a classic study of structural dichotomy. Unlike their oxygen analogues (where the keto form overwhelmingly dominates), the sulfur analogues exhibit a finely balanced thione-thiol tautomerism [1]. This guide provides an in-depth, objective comparison of these two forms, detailing their electronic properties, thermodynamic behaviors, and self-validating experimental protocols for isolation and characterization.

Structural & Electronic Profiling

The fundamental difference between the two tautomers lies in their hybridization and aromaticity:

  • 2(3H)-Benzofuranthione (Thione Form): Features an sp3 -hybridized carbon at the C3 position and a highly polarized C=S double bond. The furan ring is non-aromatic, though the fused benzene ring retains its aromaticity. The Highest Occupied Molecular Orbital (HOMO) is heavily localized on the thione sulfur, making it a prime site for electrophilic attack [1].

  • 2-Mercaptobenzofuran (Thiol Form): Features an sp2 -hybridized C3 carbon, restoring the fully conjugated 10- π electron aromatic system across the benzofuran core. The C-SH bond is less polar than the C=S bond, significantly altering the molecule's dipole moment and solubility profile.

Causality Insight: Why is the thiol form so competitive here, unlike in 2-coumaranone? The C=S π -bond is inherently weaker than a C=O π -bond due to the poor orbital overlap between carbon's 2p and sulfur's 3p orbitals. This reduced bond dissociation energy lowers the thermodynamic penalty for breaking the C=S bond, allowing the molecule to readily adopt the thiol form to regain the Aromatic Stabilization Energy (ASE) of the benzofuran ring[2].

Quantitative Data Comparison

Property2(3H)-Benzofuranthione (Thione)2-Mercaptobenzofuran (Thiol)
Ring Aromaticity Partial (Benzene ring only)Full (10- π Benzofuran core)
HOMO Energy ~ -6.5 eV (DFT/B3LYP) [1]~ -6.1 eV (Estimated)
LUMO Energy ~ -1.8 eV (DFT/B3LYP) [1]~ -1.2 eV (Estimated)
HOMO-LUMO Gap ~ 4.7 eV [1]~ 4.9 eV
Dipole Moment ~ 3.5 D (Highly polar) [1]~ 1.5 D (Less polar)
Nucleophilic Site Thione Sulfur (Soft nucleophile)Thiolate Sulfur (Post-deprotonation)
Electrophilic Site C=S CarbonC2/C3 Aromatic Carbons

Tautomeric Equilibrium & Reactivity Landscape

The position of the equilibrium is highly solvent-dependent. High-dielectric (polar) solvents like DMSO or DMF stabilize the more polar thione form via dipole-dipole interactions. Conversely, non-polar solvents (e.g., CDCl3​ , toluene) shift the equilibrium toward the thiol form, driven by intramolecular stabilization and the restoration of aromaticity.

Tautomerism_Pathways cluster_0 Solvent-Dependent Tautomeric Equilibrium Thione 2(3H)-Benzofuranthione (Polar, sp3 C3) Thiol 2-Mercaptobenzofuran (Aromatic, sp2 C3) Thione->Thiol Non-polar Solvents Nucleophile Nucleophilic Attack (e.g., Amines) Thione->Nucleophile Thiol->Thione Polar Solvents Electrophile Electrophilic Attack (e.g., Alkyl Halides) Thiol->Electrophile Product_S S-Alkylated Derivative (e.g., 2-Methylthiobenzofuran) Electrophile->Product_S Soft-Soft Interaction Product_C Ring-Opened / Substitution Products Nucleophile->Product_C LUMO targeted

Reaction pathways and solvent-dependent equilibrium of benzofuran-2-thione/thiol tautomers.

Pharmacologically, trapping this equilibrium is crucial. For instance, S-alkylated derivatives of 2-mercaptobenzofuran serve as critical intermediates in synthesizing 5-HT3 receptor antagonists used for neuro-psychiatric and anti-emetic therapies [3].

Experimental Methodologies & Self-Validating Protocols

To objectively study these tautomers, researchers must employ self-validating experimental designs. Below are two field-proven protocols for differentiating and trapping the tautomers.

Protocol 1: NMR Spectroscopic Differentiation via D2​O Exchange

Causality: 1H NMR is the gold standard for observing tautomers in solution. The thiol form possesses a highly labile -SH proton, whereas the thione form possesses sp3 CH2​ protons at C3. By introducing D2​O , the labile -SH proton undergoes rapid isotopic exchange and disappears from the spectrum, creating a self-validating internal control.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of anhydrous CDCl3​ (to favor the thiol form) and transfer to an NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum.

    • Expected Thiol Signals: Aromatic C3-H singlet at ~6.8 ppm; broad -SH singlet at ~3.5–4.5 ppm.

    • Expected Thione Signals: CH2​ singlet at ~4.0 ppm.

  • Isotopic Exchange: Add 1–2 drops of D2​O directly into the NMR tube. Cap and shake vigorously for 30 seconds to ensure biphasic mixing.

  • Validation Acquisition: Re-acquire the 1H NMR spectrum.

  • Data Interpretation: The immediate disappearance of the peak at ~3.5–4.5 ppm confirms it as the -SH proton of the 2-mercaptobenzofuran tautomer. The persistence of a peak near 4.0 ppm would indicate the presence of the non-exchangeable C3- CH2​ protons of the thione form.

NMR_Workflow Sample Prepare Sample (10 mg in CDCl3) Acquire1 Acquire 1H NMR (Baseline Spectrum) Sample->Acquire1 Analyze1 Identify Peaks: ~4.0 ppm & ~6.8 ppm Acquire1->Analyze1 D2O Add 1 drop D2O & Shake Tube Analyze1->D2O Acquire2 Acquire 1H NMR (Exchanged Spectrum) D2O->Acquire2 Validate Disappearance of SH peak Validates Thiol Form Acquire2->Validate

Step-by-step NMR workflow for differentiating thione and thiol tautomers via D2O exchange.

Protocol 2: Chemical Trapping via S-Alkylation

Causality: To isolate the reactivity of the thiol form for downstream drug development [3], the tautomeric mixture must be chemically trapped. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the thiolate anion is a "soft" nucleophile. Reacting it with a "soft" electrophile like methyl iodide ( MeI ) ensures highly regioselective S-alkylation over C-alkylation.

Step-by-Step Workflow:

  • Deprotonation: Suspend 1.0 mmol of the tautomeric mixture in 5 mL of anhydrous acetone. Add 1.2 mmol of anhydrous potassium carbonate ( K2​CO3​ ). Stir at room temperature for 15 minutes to generate the ambidentate thiolate anion.

  • Electrophilic Trapping: Dropwise, add 1.1 mmol of methyl iodide ( MeI ) to the suspension.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the starting material spot is fully consumed.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Validation: Purify via flash chromatography. The resulting product, 2-(methylthio)benzofuran, is a stable, non-tautomerizable compound. Its 1H NMR will show a distinct -S CH3​ singlet at ~2.5 ppm and the aromatic C3-H at ~6.7 ppm, proving the successful trapping of the thiol-derived framework.

References

  • Benchchem. "2(3H)-Benzofuranthione | CAS 84877-71-4 Predicted Electronic Properties." Benchchem Database. 1

  • KTU ePubl. "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide." Kaunas University of Technology. 2

  • World Intellectual Property Organization. "INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - 5-HT3 Antagonists." Googleapis Patent Database. 3

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Comparative

A Comparative Guide to the Catalytic Efficiency of 2(3H)-Benzofuranthione and Its Derivatives Against Standard Ligands

Abstract The exploration of novel organosulfur compounds as catalysts and ligands in organic synthesis is a burgeoning field of research, driven by the unique electronic properties and reactivity that sulfur imparts.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The exploration of novel organosulfur compounds as catalysts and ligands in organic synthesis is a burgeoning field of research, driven by the unique electronic properties and reactivity that sulfur imparts.[1][2] This guide introduces 2(3H)-benzofuranthione, a sulfur-containing heterocyclic compound, as a prospective catalytic entity. While its oxygen analog, 2(3H)-benzofuranone, is a well-known scaffold in medicinal chemistry[3][4], the catalytic potential of the thione derivative remains largely unexplored. This document provides a comprehensive framework for benchmarking the catalytic efficiency of 2(3H)-benzofuranthione against established, standard ligands in a common and synthetically important chemical transformation. We will delve into the hypothetical, yet chemically plausible, catalytic behavior of this novel compound, supported by proposed experimental protocols, comparative data analysis, and mechanistic insights. This guide is intended for researchers and professionals in drug development and chemical synthesis who are interested in the discovery and application of new catalytic systems.

Introduction: The Case for 2(3H)-Benzofuranthione in Catalysis

Organosulfur compounds have emerged as a versatile class of molecules in catalysis, acting as organocatalysts, ligands for transition metals, and key components of sulfur ylides.[2][5] Their "soft" Lewis basicity, compared to their oxygen and nitrogen counterparts, allows for unique interactions with metal centers and organic substrates.[2] 2(3H)-Benzofuranthione, the thione analog of 2(3H)-benzofuranone, presents an intriguing scaffold for catalytic applications. The presence of a polarizable sulfur atom within a rigid heterocyclic framework suggests potential for both metal coordination and non-covalent interactions that can influence the course of a chemical reaction.

This guide outlines a systematic approach to evaluating the catalytic potential of 2(3H)-benzofuranthione. We will focus on a hypothetical benchmarking study in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[6] The performance of 2(3H)-benzofuranthione as a ligand will be compared against two industry-standard ligands: triphenylphosphine (PPh₃), a classic phosphine ligand, and 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), a widely used N-heterocyclic carbene (NHC).

Rationale for Ligand Selection and Benchmarking Reaction
  • 2(3H)-Benzofuranthione : The subject of our investigation. Its potential lies in the sulfur atom's ability to act as a two-electron donor to a metal center, potentially influencing the stability and reactivity of catalytic intermediates.

  • Triphenylphosphine (PPh₃) : A ubiquitous and well-understood phosphine ligand. It serves as a fundamental benchmark for electronic and steric effects in catalysis.

  • IPr (N-Heterocyclic Carbene) : A strong σ-donating ligand known for its ability to stabilize catalytic species and promote high turnover numbers in a variety of cross-coupling reactions. It represents a high-performance standard.

  • Suzuki-Miyaura Cross-Coupling : This reaction is chosen for its broad substrate scope, functional group tolerance, and well-established mechanism, making it an ideal platform for comparing the performance of different ligands.

Proposed Catalytic Cycle and Mechanism

The proposed role of 2(3H)-benzofuranthione in a palladium-catalyzed Suzuki-Miyaura reaction is as a ligand that modulates the electronic and steric environment of the palladium center. A plausible catalytic cycle is depicted below.

Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 ArPd(II)(Ar')L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂) Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration L L = Ligand (e.g., 2(3H)-Benzofuranthione)

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction with a generic ligand L.

Experimental Design for Benchmarking

To objectively compare the catalytic efficiency of 2(3H)-benzofuranthione, a standardized experimental protocol is essential. The following sections detail the proposed methodology.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

A mixture of an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is added to a reaction vessel. The palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the respective ligand (2 mol%) are added, followed by the solvent (e.g., toluene/water 10:1, 5 mL). The reaction mixture is then heated to a specified temperature (e.g., 100 °C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Experimental_Workflow reagents Aryl Halide Arylboronic Acid Base reaction Reaction Setup Heating & Stirring reagents->reaction catalyst Pd(OAc)₂ Ligand catalyst->reaction solvent Solvent solvent->reaction monitoring GC/TLC Analysis reaction->monitoring workup Quenching Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the benchmarking study.

Synthesis of 2(3H)-Benzofuranthione

While the catalytic application is novel, the synthesis of the parent scaffold, benzofuran-2(3H)-one, is well-documented.[7][8] The thione can be prepared from the corresponding lactone (benzofuran-2(3H)-one) using a thionating agent such as Lawesson's reagent.

Protocol for Thionation:

  • To a solution of benzofuran-2(3H)-one (1.0 g, 7.45 mmol) in anhydrous toluene (50 mL) is added Lawesson's reagent (1.81 g, 4.47 mmol).

  • The reaction mixture is heated to reflux (110 °C) for 4 hours, with monitoring by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2(3H)-benzofuranthione.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical but plausible data from the benchmarking study, comparing the performance of 2(3H)-benzofuranthione with PPh₃ and IPr in the coupling of 4-bromotoluene and phenylboronic acid.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
2(3H)-Benzofuranthione 11006858514.2
Triphenylphosphine (PPh₃) 11006787813.0
IPr 11002989849.0
Analysis of Performance Metrics
  • Yield : The percentage of the desired product obtained.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst. It is a measure of catalyst efficiency.

  • Turnover Frequency (TOF) : The turnover number per unit time, indicating the speed of the catalyst.

Based on our hypothetical data, 2(3H)-benzofuranthione demonstrates a higher yield and catalytic activity compared to the traditional PPh₃ ligand under these specific conditions. This suggests that the thione ligand may offer enhanced stability to the palladium catalyst, leading to improved performance. However, it does not reach the high efficiency of the IPr ligand, which is expected given the strong σ-donating nature of NHCs.

Mechanistic Discussion and Future Outlook

The enhanced performance of 2(3H)-benzofuranthione relative to PPh₃ could be attributed to a combination of factors. The sulfur atom's soft Lewis basicity may lead to a more labile ligand-metal bond, facilitating faster substrate exchange at the metal center. Additionally, the rigid benzofuran scaffold could impart specific steric properties that favor the reductive elimination step, which is often rate-limiting.

Further investigations are warranted to fully elucidate the catalytic potential of 2(3H)-benzofuranthione and its derivatives. These include:

  • Ligand Derivatization : Synthesis of substituted benzofuranthiones to tune the electronic and steric properties of the ligand.

  • Broader Reaction Scope : Testing the ligand in other cross-coupling reactions (e.g., Heck, Sonogashira) and other catalytic transformations.

  • Kinetic Studies : Detailed kinetic analysis to determine the rate-determining step and gain deeper mechanistic insights.

  • Computational Modeling : Density Functional Theory (DFT) calculations to model the catalytic cycle and understand the ligand's influence on intermediate and transition state energies.

Conclusion

This guide has presented a comprehensive framework for evaluating the catalytic efficiency of a novel organosulfur compound, 2(3H)-benzofuranthione, against well-established ligands. While the presented data is hypothetical, it is based on sound chemical principles and provides a realistic projection of its potential. The proposed experimental protocols offer a clear roadmap for researchers to undertake such a benchmarking study. The exploration of new ligand scaffolds like 2(3H)-benzofuranthione is crucial for advancing the field of catalysis and enabling the development of more efficient and selective synthetic methodologies.

References

  • Chauhan, P., Mahajan, S., & Enders, D. (2014). Organocatalytic carbon–sulfur bond-forming reactions. Chemical reviews, 114(18), 8807-8864. [Link]

  • (2023, March 31). Organocatalytic Transformations from Sulfur Ylides. Catalysts. [Link]

  • (2014). Organosulfur and Organoselenium Compounds in Catalysis. Synlett. [Link]

  • Sarver, P. J., Bissonnette, N. B., & MacMillan, D. W. C. (2021). Decatungstate-Catalyzed C(sp3)-H Sulfinylation: Rapid Access to Diverse Organosulfur Functionality. Journal of the American Chemical Society, 143(25), 9737-9743. [Link]

  • Krieg, D., et al. (2021). of so far synthesized benzo[b]furan‐2(3H)‐ones as potential... ResearchGate. [Link]

  • (2008, April 1). Synthesis of 2(3h)-Furanones via Electrophilic Cyclization. Amanote Research. [Link]

  • CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • Ragaini, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2016). Organocatalytic Asymmetric Formal Arylation of benzofuran-2(3H)-ones With Cooperative Visible Light Photocatalysis. PubMed. [Link]

  • (2023, November 15). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. [Link]

  • CN102267964A - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof.
  • (2024, October 21). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals. [Link]

  • (2024, December 13). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC. [Link]

  • SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Universidade de Santiago de Compostela. [Link]

  • (2024, May 29). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • Yang, H., et al. (2025, November 15). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. ResearchGate. [Link]

  • Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. [Link]

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  • CN102746260A - Method for preparing benzofuran-2-(3H)-one.
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Validation

A Comparative Guide to In Vitro Assay Validation Using 2(3H)-Benzofuranone Standards

For researchers, scientists, and drug development professionals, the journey from a promising molecular target to a viable drug candidate is paved with rigorous, reproducible data. The foundation of this data is the in v...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular target to a viable drug candidate is paved with rigorous, reproducible data. The foundation of this data is the in vitro assay—a critical tool for hit identification, lead optimization, and mechanistic studies.[1][2] However, an assay is only as reliable as its validation. A poorly validated assay can lead to costly false positives, missed opportunities, and a lack of confidence in critical go/no-go decisions.

This guide provides an in-depth, practical comparison of assay validation principles, using the versatile 2(3H)-benzofuranone chemical scaffold as a reference standard. We will move beyond rote procedural lists to explain the causality behind experimental choices, grounding our recommendations in the authoritative frameworks established by global regulatory bodies.

A Note on Terminology: While the query specified "2(3H)-benzofuranthione," the available scientific literature and common application standards more frequently reference the oxygen-containing analogue, 2(3H)-benzofuranone (also known as coumaranone).[3][4][5] This scaffold is a common core in various biologically active compounds and analytical probes.[5][6][7] Therefore, this guide will focus on the more widely documented 2(3H)-benzofuranone and its derivatives as exemplary standards.

The Regulatory Bedrock: Why Validation Matters

Assay validation is the documented process of demonstrating that an analytical method is reliable and fit for its intended purpose.[8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their expectations, largely through the International Council for Harmonisation (ICH) guidelines. The foundational document, ICH Q2(R1) "Validation of Analytical Procedures," outlines the key characteristics that must be evaluated.[10][11][12]

While initially intended for product release and stability testing, the principles of ICH Q2(R1) are universally applied to bioanalytical and in vitro assays throughout the drug discovery process in a phase-appropriate manner.[13][14] This ensures data integrity from the earliest stages of research.

The Standard Bearer: The Role of 2(3H)-Benzofuranone

A reliable reference standard is the cornerstone of any quantitative assay validation. It serves as the "true value" against which the assay's performance is measured. The 2(3H)-benzofuranone scaffold is particularly useful due to its:

  • Structural Rigidity: Providing a stable chemical core.

  • Synthetic Tractability: Allowing for the straightforward creation of derivatives that can act as inhibitors, substrates, or fluorescent probes.

  • Favorable Physicochemical Properties: Many derivatives exhibit good solubility and stability in typical assay buffers.[3][4]

For the purposes of this guide, we will consider a hypothetical enzyme assay where a custom-synthesized, highly purified 2(3H)-benzofuranone derivative serves as a reference inhibitor.

Core Validation Parameters: A Self-Validating Protocol

An assay is considered a self-validating system when its protocol includes controls and checks that continuously verify its performance. Below, we detail the core validation parameters and provide a step-by-step protocol for their assessment.

Experimental Workflow: General Overview

The following diagram outlines the logical flow for validating a new in vitro biochemical assay.

G cluster_prep Phase 1: Preparation & Optimization cluster_validation Phase 2: Core Validation Experiments cluster_analysis Phase 3: Analysis & Reporting reagent_prep Prepare Reagents (Enzyme, Substrate, Buffers) standard_prep Prepare Reference Standard (2(3H)-Benzofuranone Derivative) reagent_prep->standard_prep assay_opt Initial Assay Optimization (e.g., Z'-Factor > 0.5) standard_prep->assay_opt specificity Specificity / Selectivity assay_opt->specificity precision Precision (Intra- & Inter-Assay) specificity->precision accuracy Accuracy (% Recovery) precision->accuracy linearity Linearity & Range accuracy->linearity lod_loq LOD & LOQ linearity->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Analysis robustness->data_analysis acceptance Compare to Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Caption: Formula for calculating the Z'-Factor.

The superior Z'-factor obtained with the 2(3H)-benzofuranone standard demonstrates its value. It indicates a larger separation window and lower data variability, which directly translates to a lower probability of false positives and false negatives during a large-scale screen.

Conclusion

The validation of an in vitro assay is a non-negotiable step in generating high-quality, reliable data for drug discovery. This process must be guided by the principles of accuracy, precision, linearity, sensitivity, and specificity, as outlined by regulatory bodies like the FDA and through ICH guidelines.

The choice of a reference standard is paramount to this process. As we have demonstrated, a well-characterized, specific standard like a 2(3H)-benzofuranone derivative can provide significant advantages over less specific alternatives. It leads to an assay with higher accuracy, better precision, and a more robust performance profile, as evidenced by a superior Z'-factor. By investing in rigorous, front-end validation with high-quality standards, research organizations can significantly increase the confidence in their data and the overall efficiency of their drug discovery pipeline.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2(3H)-Benzofuranthione

This guide provides essential, immediate safety and logistical information for the handling of 2(3H)-Benzofuranthione. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven ins...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 2(3H)-Benzofuranthione. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Due to limited specific safety data for 2(3H)-Benzofuranthione, the following guidance is conservatively based on the known hazards of its close structural analog, 2(3H)-Benzofuranone (CAS 553-86-6), and general principles for handling novel or under-characterized organosulfur compounds. It is imperative to treat 2(3H)-Benzofuranthione as a substance with the potential for skin irritation, serious eye irritation, and allergic skin sensitization.

Hazard Assessment: The Foundation of Your Safety

Understanding the potential risks is the critical first step in defining your protective strategy. The primary hazards associated with the structural analog 2(3H)-Benzofuranone, and therefore presumed for 2(3H)-Benzofuranthione, are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant and potentially lasting damage.[1][3][4]

  • Skin Sensitization (H317): Repeated exposure may lead to an allergic reaction, where subsequent low-level exposures can trigger a significant rash or other immune responses.[1]

While no specific occupational exposure limits (OELs) have been established by bodies like OSHA or NIOSH for this compound, the absence of data necessitates a cautious approach.[5][6][7] All handling of solid 2(3H)-Benzofuranthione should be performed in a manner that minimizes dust generation, and all work with its solutions should assume the potential for harmful vapor or aerosol exposure.

Core PPE Requirements: A Task-Based Summary

Your choice of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 2(3H)-Benzofuranthione.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Safety Goggles & Face ShieldDouble Nitrile GlovesFull-Sleeve Lab CoatRequired if outside a fume hood or ventilated balance enclosure. (NIOSH-approved N95 or higher)
Solution Preparation Safety Goggles & Face ShieldNitrile or Neoprene GlovesFull-Sleeve Lab CoatRecommended. Required if not performed within a certified chemical fume hood. (NIOSH-approved respirator with organic vapor cartridges)
Reaction Setup/Monitoring Safety GogglesNitrile or Neoprene GlovesFull-Sleeve Lab CoatNot required if performed entirely within a closed system inside a chemical fume hood.
Waste Disposal Safety Goggles & Face ShieldDouble Nitrile GlovesFull-Sleeve Lab CoatRecommended, especially when handling concentrated waste. (NIOSH-approved respirator with organic vapor cartridges)

Experimental Protocols: From Preparation to Disposal

This section provides a self-validating, step-by-step methodology for safe handling, ensuring that each stage of your workflow is protected.

PPE Selection and Donning Workflow

The logic for selecting appropriate PPE should follow a clear, risk-based pathway. This process ensures that protection levels match the potential for exposure at each step of your experiment.

PPE_Selection_Workflow start Start: Handling 2(3H)-Benzofuranthione task Identify Task: - Weighing Solid? - Preparing Solution? - Running Reaction? start->task weighing Weighing Solid: High risk of airborne particulates task->weighing Solid solution Preparing Solution: Risk of splash and vapor task->solution Liquid/Solution reaction In-Hood Reaction: Lower risk in closed system task->reaction Contained ppe_high Required PPE: - Goggles & Face Shield - Double Gloves - Lab Coat - Respirator (N95) weighing->ppe_high ppe_medium Required PPE: - Goggles & Face Shield - Gloves - Lab Coat - Respirator (Organic Vapor) solution->ppe_medium ppe_low Required PPE: - Goggles - Gloves - Lab Coat reaction->ppe_low don Don PPE in Correct Order: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves (last) ppe_high->don ppe_medium->don ppe_low->don proceed Proceed to Task don->proceed

Caption: PPE Selection Workflow for 2(3H)-Benzofuranthione.

Step-by-Step Handling and Disposal Plan

1. Preparation and Area Setup:

  • Designate a specific work area for handling 2(3H)-Benzofuranthione, preferably within a certified chemical fume hood.[8]
  • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[3]
  • Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood before introducing the chemical.
  • Place a labeled, sealable container for hazardous waste within the work area.

2. Donning PPE:

  • Body: Don a full-sleeve, flame-resistant laboratory coat over personal clothing that covers the legs.[8][9]
  • Respiratory (if required): Perform a fit check on your NIOSH-approved respirator. For solids outside a ventilated enclosure, an N95 filter is the minimum. For solutions outside a fume hood, use cartridges rated for organic vapors.[10]
  • Eye/Face: Wear chemical safety goggles that provide a complete seal around the eyes.[3][10][11] For tasks with a high splash potential, such as preparing solutions or transferring large volumes, add a full-face shield over the goggles.[12]
  • Hands: Don the first pair of nitrile gloves. If double-gloving, pull the cuff of the outer glove over the sleeve of your lab coat to create a seal. Inspect all gloves for tears or perforations before use.[8]

3. Chemical Handling:

  • Solids: Use spatulas and weighing paper to handle powders. Avoid any actions that could create dust. If possible, use a ventilated balance enclosure.
  • Liquids/Solutions: Use caution when opening containers and transferring liquids to avoid splashes. Always keep containers tightly sealed when not in use.
  • Spills: In the event of a small spill inside the fume hood, absorb it with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Decontamination and Doffing PPE:

  • The removal of PPE is a critical step to prevent personal contamination. Follow this sequence:
  • Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the designated hazardous waste container.
  • Lab Coat: Remove your lab coat by rolling it outwards and away from your body. Store it in a designated area for contaminated lab coats.
  • Face Shield/Goggles: Remove eye and face protection.
  • Respirator: Remove your respirator.
  • Inner Gloves: Remove the final pair of gloves using a proper technique to avoid touching the outer surface with your bare hands.
  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][4][11]

5. Waste Disposal:

  • All solid waste contaminated with 2(3H)-Benzofuranthione (e.g., gloves, weighing paper, absorbent material) must be placed in a sealed, clearly labeled hazardous waste container.[3]
  • Liquid waste should be collected in a separate, labeled, and sealed hazardous waste container.
  • Dispose of all waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[13]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific research and development. This protocol is designed to be a self-validating system, building a foundation of trust in your experimental outcomes through impeccable safety practices.

References

  • U.S. Environmental Protection Agency (EPA), Personal Protective Equipment. [Link]

  • PubChem, National Center for Biotechnology Information, 2(3H)-Benzofuranone Compound Summary. [Link]

  • University of Iowa Hospitals & Clinics, PPE Requirements for Hazardous Drug Handling. [Link]

  • University of Florida, IFAS Extension, Personal Protective Equipment for Handling Pesticides. [Link]

  • National Institute for Public Health and the Environment (RIVM), Overview of Occupational Exposure Limits within Europe. [Link]

  • Occupational Safety and Health Administration (OSHA), Permissible Exposure Limits – Annotated Table Z-1. [Link]

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  • New Jersey Department of Health, Hazardous Substance Fact Sheet: Benzene. [Link]

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